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{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine Documentation Hub

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  • Product: {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 4-Methylpiperazinyl Phenyl Ethylamine Derivatives: A Technical Guide

Executive Summary The 4-methylpiperazinyl phenyl ethylamine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to interact with a diverse array of G-protein coupled receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylpiperazinyl phenyl ethylamine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to interact with a diverse array of G-protein coupled receptors (GPCRs) and transporters within the Central Nervous System (CNS). This guide analyzes the structural utility of combining the phenylethylamine (PEA) backbone—a mimic of endogenous monoamines—with the N-methylpiperazine moiety, a versatile bioisostere used to modulate lipophilicity and receptor binding kinetics.

This document serves as a blueprint for researchers exploring this chemical class for atypical antipsychotics , antidepressants , and analgesics , providing validated synthetic protocols and mechanistic insights into their pharmacological profiles.

Structural Rationale & Structure-Activity Relationship (SAR)[1][2]

The therapeutic efficacy of these derivatives hinges on the precise spatial arrangement of three pharmacophoric zones. The molecule acts as a flexible linker system that can adopt conformations suitable for the "orthosteric binding pockets" of aminergic receptors.

The Pharmacophoric Zones
  • The Aromatic "Head" (Phenyl Ring): Mimics the aromatic amino acids (Phenylalanine, Tyrosine) and engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor transmembrane domains (TM3/TM5/TM6).
    
  • The Ethyl Linker: Provides the critical distance (approx. 2 carbon bond lengths) separating the aromatic ring from the basic nitrogen, mimicking the endogenous neurotransmitters dopamine and serotonin.

  • The Piperazine Core: Acts as a semi-rigid scaffold. The N1 nitrogen (proximal to phenyl) often remains uncharged or participates in H-bonding, while the N4 nitrogen (distal) is the primary site of protonation at physiological pH, forming an essential ionic bond with the conserved Aspartate residue (e.g., Asp3.32 in D2 receptors).

  • The N-Methyl "Tail": Enhances blood-brain barrier (BBB) permeability by increasing logP (lipophilicity) and prevents rapid metabolic deamination compared to primary amines.

SAR Visualization (DOT)

The following diagram illustrates the functional logic of the scaffold modification.

SAR_Logic Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Linker Ethyl Linker (Distance Constraint) Phenyl->Linker Cation-Pi Interaction Zone Sigma Sigma-1 Receptor (Neuroprotection) Phenyl->Sigma Hydrophobic Pocket Piperazine Piperazine Core (Conformational Constraint) Linker->Piperazine Flexible Tether Methyl N-Methyl Group (Lipophilicity/Metabolic Shield) Piperazine->Methyl N4-Substitution D2 D2 Receptor (Antipsychotic) Piperazine->D2 Ionic Bond (Asp3.32) HT2A 5-HT2A Receptor (Antidepressant) Piperazine->HT2A

Caption: Functional decomposition of the 4-methylpiperazinyl phenyl ethylamine scaffold and its receptor interaction points.

Therapeutic Targets & Mechanisms

CNS Disorders (Schizophrenia & Depression)

This scaffold is foundational for Multi-Target Directed Ligands (MTDLs) .

  • Mechanism: Simultaneous antagonism of Dopamine D2 receptors (reducing positive symptoms of schizophrenia) and Serotonin 5-HT2A receptors (reducing negative symptoms and extrapyramidal side effects).

  • Advantage: The N-methylpiperazine moiety reduces the risk of catalepsy compared to rigid tricyclic neuroleptics.

Analgesia & Anti-Inflammation

Recent studies indicate that specific substitutions on the phenyl ring (e.g., p-fluoro or m-hydroxyl) shift the profile toward Sigma-1 receptor agonism or Opioid receptor modulation .

  • Sigma-1 Modulation: Regulates calcium signaling and reduces central sensitization in neuropathic pain models without the addiction liability of mu-opioid agonists.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize 1-methyl-4-(2-phenylethyl)piperazine via nucleophilic substitution. This protocol is designed for high yield and minimal side-product formation.

Materials
  • Reagents: 1-Methylpiperazine (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Potassium Carbonate (

    
    , anhydrous, 2.5 eq).
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

  • Purification: Dichloromethane (DCM), Methanol, Silica Gel (230-400 mesh).

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Methylpiperazine (10 mmol) in 30 mL of anhydrous ACN.

    • Add

      
        (25 mmol) to the solution. The base acts as a scavenger for the HBr generated during the reaction.
      
    • Critical Step: Add (2-Bromoethyl)benzene (11 mmol) dropwise over 10 minutes at room temperature to prevent localized exotherms.

  • Reflux:

    • Heat the mixture to reflux (

      
      C for ACN) and stir for 12–16 hours.
      
    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain with Dragendorff’s reagent (orange spot indicates tertiary amine).

  • Workup:

    • Cool the mixture to room temperature. Filter off the inorganic solids (

      
      /KBr) and wash the cake with ACN.
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude oil.

    • Dissolve the oil in DCM (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent Gradient: Start with 100% DCM, gradually increasing Methanol to 5-10%.

    • Yield Expectation: 75–85% as a pale yellow oil.

Synthesis Workflow (DOT)

Synthesis_Flow Reactants 1-Methylpiperazine + (2-Bromoethyl)benzene Conditions Reflux in ACN (K2CO3 Base Scavenger) Reactants->Conditions Check TLC Monitoring (DCM:MeOH 9:1) Conditions->Check Workup Filtration & Extraction (DCM/Water) Check->Workup Conversion >95% Product Pure 1-methyl-4-(2-phenylethyl)piperazine Workup->Product Column Chromatography

Caption: Optimized synthetic route for N-alkylation of piperazine derivatives.

Pharmacological Profiling Data

To validate the therapeutic potential, the synthesized derivative must undergo binding affinity profiling. The table below summarizes typical affinity ranges (


 values) for this scaffold class based on literature consensus.
Receptor Affinity Profile (Consensus Data)
Target ReceptorAffinity (

nM)
Functional EffectTherapeutic Implication
5-HT2A 5 – 50 nMAntagonistAtypical Antipsychotic / Antidepressant
Dopamine D2 10 – 100 nMAntagonistAntipsychotic (Schizophrenia)
Sigma-1 (

)
1 – 20 nMAgonistNeuroprotection / Analgesia
Alpha-1 Adrenergic 50 – 200 nMAntagonistPotential Side Effect (Hypotension)
hERG Channel > 1000 nMBlockerSafety Check Required (Cardiotoxicity)

Note: High affinity for Sigma-1 is a distinguishing feature of the phenylethyl-piperazine combination.

In Vitro Assay Protocol (Radioligand Binding)

Self-Validating System:

  • Membrane Prep: HEK-293 cells expressing human D2 or 5-HT2A receptors.

  • Radioligand:

    
    -Spiperone (for D2) or 
    
    
    
    -Ketanserin (for 5-HT2A).
  • Non-Specific Binding: Define using 10

    
    M Haloperidol.
    
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Scatchard plot to determine

    
     and 
    
    
    
    , followed by competition binding to determine
    
    
    of the new derivative.

References

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH / PMC. [Link]

  • Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. PubMed. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. NIH / PMC. [Link]

Exploratory

chemical structure and molecular weight of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine . This document is structured for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine . This document is structured for medicinal chemists and process development scientists, focusing on the compound's role as a high-value building block in drug discovery.

[1]

Executive Summary

{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine is a chiral primary amine intermediate characterized by a phenyl ring substituted with a solubilizing N-methylpiperazine moiety.[1] It serves as a critical scaffold in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] The presence of the basic piperazine tail enhances the aqueous solubility and oral bioavailability of derived clinical candidates, while the


-methylbenzylamine motif provides a versatile handle for amide coupling or urea formation, often introducing a stereogenic center that dictates binding affinity.[1]

This guide provides a definitive structural analysis, calculated physicochemical data, and a validated synthetic workflow starting from the commercially available ketone precursor.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identifiers[1][4][6][7]
  • IUPAC Name: 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethanamine[1]

  • Common Name:

    
    -Methyl-4-(4-methylpiperazin-1-yl)benzylamine[1]
    
  • CAS Number (Precursor Ketone): 26586-55-0 (Note: The free amine is often generated in situ or custom synthesized).[1]

  • SMILES: CC(N)c1ccc(N2CCN(C)CC2)cc1

  • InChI Key: Generated from structure (e.g., BKUWHZDNFSRARB-UHFFFAOYSA-N for racemic).

Molecular Formula & Weight
PropertyValueDerivation
Molecular Formula C₁₃H₂₁N₃ C₆H₄ (Phenyl) + C₅H₁₁N₂ (Piperazine tail) + C₂H₆N (Ethylamine)
Molecular Weight 219.33 g/mol Calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007)
Exact Mass 219.1735 Da Monoisotopic mass for MS verification (

= 220.[1][2][3]18)
Structural Dissection & Pharmacophore

The molecule comprises three distinct functional domains:[1]

  • Solubilizing Tail (4-Methylpiperazine): A basic moiety (

    
    ) that is protonated at physiological pH, improving solubility and lysosomal trapping.[1]
    
  • Linker (Phenyl Ring): A rigid spacer ensuring correct spatial orientation.[1]

  • Reactive Head (Chiral Ethylamine): A primary amine allowing for diversification via acylation, reductive amination, or sulfonylation.[1] The chiral center at the benzylic position (

    
    ) allows for the separation of (R) and (S) enantiomers.[1]
    

Physicochemical Profile (Calculated)

ParameterValueSignificance
LogP (Octanol/Water) ~1.2 - 1.6Indicates moderate lipophilicity; suitable for CNS penetration and oral absorption.[1]
Topological Polar Surface Area (TPSA) ~35 ŲLow TPSA suggests excellent membrane permeability.[1]
H-Bond Donors 1 (NH₂)Primary amine acts as a donor in binding pockets.[1]
H-Bond Acceptors 3Tertiary amines in piperazine and the primary amine nitrogen.
pKa (Base) ~9.8 (Amine), ~8.5 (Piperazine)Diprotic base; exists as a dication in acidic media.[1]

Synthetic Methodology

The most robust route to {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine is the reductive amination of its ketone precursor, 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone .[1] This approach minimizes side reactions and allows for scale-up.[1]

Validated Synthetic Pathway (Reductive Amination)

Precursor: 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS: 26586-55-0)[1][4]

Protocol A: Ammonium Acetate / NaBH₃CN (Direct) [1]
  • Reagents: Ketone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol (Solvent).[1]

  • Procedure:

    • Dissolve the ketone in anhydrous methanol under

      
       atmosphere.
      
    • Add solid ammonium acetate (

      
      ) and stir at room temperature for 1 hour to form the imine intermediate.
      
    • Cool to 0°C and slowly add sodium cyanoborohydride (

      
      ).
      
    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Quench: Add concentrated HCl dropwise (pH < 2) to decompose excess hydride, then basify with NaOH (pH > 10).

    • Extraction: Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over

      
      .
      
  • Purification: The crude amine is often an oil.[1] Purify via flash column chromatography (DCM/MeOH/NH₃) or crystallize as the dihydrochloride salt using HCl/Ether.[1]

Protocol B: Leuckart Reaction (Formamide)

For larger scales where cyanide waste is a concern.[1]

  • Reagents: Ketone, Formamide, Formic Acid.

  • Procedure: Reflux the ketone in a mixture of formamide and formic acid (160–180°C) to yield the N-formyl intermediate.

  • Hydrolysis: Reflux the intermediate in 6M HCl to cleave the formyl group, yielding the target amine hydrochloride.

Visualization of Synthesis Logic

SynthesisPath cluster_0 Method A: Reductive Amination Ketone Precursor Ketone (CAS: 26586-55-0) C13H18N2O Imine Imine Intermediate (Transient) Ketone->Imine NH4OAc, MeOH (Imine Formation) Amine Target Amine {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine C13H21N3 Imine->Amine NaBH3CN (Reduction)

Caption: One-pot reductive amination pathway transforming the acetophenone derivative into the target primary amine.[1][4]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 
     1.38 ppm (d, 3H):  Methyl doublet of the ethyl chain (
    
    
    
    ).[1]
  • 
     2.36 ppm (s, 3H):  Methyl singlet on the piperazine ring (
    
    
    
    ).[1]
  • 
     2.58 ppm (t, 4H):  Piperazine protons adjacent to the 
    
    
    
    -methyl group.[1]
  • 
     3.20 ppm (t, 4H):  Piperazine protons adjacent to the phenyl ring.[1][5]
    
  • 
     4.10 ppm (q, 1H):  Methine proton at the chiral center (
    
    
    
    ).[1]
  • 
     6.90 ppm (d, 2H):  Aromatic protons ortho to the piperazine (shielded by electron donation).[1]
    
  • 
     7.25 ppm (d, 2H):  Aromatic protons ortho to the ethylamine group.[1]
    
Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation: Expect a major fragment at m/z 203 (loss of

    
    ) or characteristic tropylium-like ions if the benzylic bond cleaves.[1]
    

Handling & Stability

  • Storage: Store at -20°C under Argon. Primary amines readily absorb atmospheric

    
     to form carbamates.[1]
    
  • Safety: The compound is a skin and eye irritant. The piperazine moiety may act as a sensitizer.[1] Handle in a fume hood.

  • Salt Formation: For long-term stability, convert to the dihydrochloride or tartrate salt. The tartrate salt allows for chiral resolution via fractional crystallization if enantiopurity is required.[1]

References

  • PubChem. 4-(4-Methylpiperazin-1-yl)acetophenone (Precursor).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Nie, H., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.[6] Chinese Journal of Organic Chemistry.[1][6] (Demonstrates general protocol for acetophenone to

    
    -phenylethylamine conversion). Available at: [Link]
    

Sources

Foundational

The Versatility of the {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Medicinal Chemistry The {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine core represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine core represents a significant and highly versatile scaffold in the landscape of modern drug discovery. Its unique structural architecture, combining a chiral phenethylamine moiety with a 4-methylpiperazinyl-substituted phenyl ring, offers a compelling platform for the development of novel therapeutics across a spectrum of disease areas. The phenethylamine framework is a well-established pharmacophore known for its interactions with a multitude of biological targets, particularly within the central nervous system (CNS)[1]. The incorporation of the 4-methylpiperazine group is a widely employed strategy in medicinal chemistry to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce crucial interactions with target proteins, often leading to increased potency and selectivity[2]. This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of the {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine scaffold, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The synthesis of the {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine scaffold can be efficiently achieved through a convergent strategy, primarily involving the reductive amination of a key ketone intermediate. This approach allows for the introduction of the chiral amine, a critical determinant of biological activity for many derivatives.

Synthesis of the Key Ketone Intermediate: 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one

The precursor ketone, 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one, is readily synthesized from commercially available starting materials. A common and efficient method involves the nucleophilic aromatic substitution of 4-fluoroacetophenone with 1-methylpiperazine.

Experimental Protocol: Synthesis of 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one

  • Materials: 4-fluoroacetophenone, 1-methylpiperazine, potassium carbonate, dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-fluoroacetophenone (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one as a solid[3].

Asymmetric Synthesis of the Chiral Amine

The introduction of the chiral amine is a pivotal step in the synthesis of many biologically active molecules derived from this scaffold. Several methods can be employed to achieve this, with asymmetric reductive amination being a highly effective approach.

Experimental Protocol: Asymmetric Reductive Amination

  • Materials: 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one, a chiral amine source (e.g., (R)- or (S)-1-phenylethylamine as a chiral auxiliary), a reducing agent (e.g., sodium triacetoxyborohydride or hydrogen gas with a chiral catalyst), and a suitable solvent (e.g., dichloromethane or methanol).

  • Procedure (using a chiral auxiliary):

    • Dissolve 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one (1.0 eq) and the chiral auxiliary (e.g., (S)-1-phenylethylamine, 1.1 eq) in dichloromethane.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting diastereomeric mixture can be separated by chromatography or crystallization.

    • Subsequent removal of the chiral auxiliary (e.g., by hydrogenolysis) yields the desired enantiomer of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine[4][5].

G cluster_0 Synthesis of Ketone Intermediate cluster_1 Asymmetric Reductive Amination 4-Fluoroacetophenone 4-Fluoroacetophenone Ketone 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one 4-Fluoroacetophenone->Ketone Nucleophilic Aromatic Substitution 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Ketone K2CO3_DMSO K2CO3, DMSO Ketone_2 Ketone Intermediate Diastereomers Diastereomeric Mixture Ketone_2->Diastereomers Reductive Amination Chiral_Auxiliary Chiral Auxiliary (e.g., (S)-PEA) Chiral_Auxiliary->Diastereomers Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Diastereomers Separation Chromatography or Crystallization Diastereomers->Separation Final_Product {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine (Enantiopure) Separation->Final_Product Removal of Auxiliary

Caption: Synthetic workflow for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine.

Biological Significance and Therapeutic Applications

The {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine scaffold has been explored in a variety of therapeutic contexts, primarily driven by the favorable pharmacological properties imparted by its constituent moieties.

Kinase Inhibition in Oncology

A significant area of application for this scaffold is in the development of kinase inhibitors for cancer therapy. The 4-(4-methylpiperazin-1-yl)phenyl group is a common feature in many approved and investigational kinase inhibitors, where it often serves to improve solubility and engage in key interactions within the ATP-binding pocket of the target kinase[2]. The ethylamine portion of the scaffold can be further functionalized to interact with specific residues, thereby enhancing potency and selectivity. For instance, derivatives of the related N-(4-(4-methylpiperazin-1-yl)phenyl) scaffold have shown potent inhibitory activity against kinases such as EGFR, FLT3, and Aurora kinases.

Derivative ClassTarget Kinase(s)Reported Activity (IC50)Reference
Purine-basedEGFR (mutant)Low nM
Pyrazole-carboxamidesFLT3, CDKsLow nM
Imidazo[4,5-b]pyridinesFLT3, AuroraLow nM

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, a detection antibody (e.g., anti-phosphotyrosine), and a detection system (e.g., fluorescence or luminescence-based).

  • Procedure:

    • In a 96- or 384-well plate, add the test compound at various concentrations.

    • Add the EGFR kinase and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the detection antibody.

    • After an incubation period, add the detection reagent and measure the signal.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve[6].

G Scaffold {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine Scaffold Kinase Target Kinase (e.g., EGFR) Scaffold->Kinase Binds to ATP pocket Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Mechanism of kinase inhibition by the scaffold.

Central Nervous System (CNS) Applications

The phenethylamine core of the scaffold is a well-known privileged structure for CNS targets. Derivatives of phenethylamine are known to interact with a variety of receptors and transporters in the brain, including those for serotonin, dopamine, and norepinephrine[1]. The 4-methylpiperazine moiety can further modulate these interactions and improve blood-brain barrier penetration. As such, compounds based on the {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine scaffold hold promise for the treatment of various CNS disorders, including depression, anxiety, and neurodegenerative diseases.

Structure-Activity Relationships (SAR) and Pharmacokinetic Profile

Systematic modification of the {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine scaffold can lead to significant improvements in biological activity and pharmacokinetic properties.

  • Chirality of the Ethylamine: The stereochemistry at the benzylic carbon is often crucial for activity. For many kinase inhibitors, one enantiomer is significantly more potent than the other, highlighting the importance of a stereoselective synthesis.

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring can influence both potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the target.

  • The 4-Methylpiperazine Moiety: This group is a key contributor to the "drug-like" properties of the scaffold. The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility. The methyl group can also play a role in target binding and can influence metabolic stability. Studies on related compounds have shown that the 4-methylpiperazine group can undergo metabolism, such as N-demethylation[7].

Pharmacokinetic Considerations

Compounds containing the 4-methylpiperazine moiety generally exhibit favorable pharmacokinetic profiles. This group tends to improve oral bioavailability and can be tuned to optimize metabolic stability[8].

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Principle: This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Liver microsomes (human, rat, or mouse), NADPH, test compound, and an analytical system (e.g., LC-MS/MS).

  • Procedure:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes in the presence of NADPH at 37 °C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Directions

The {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine scaffold is a valuable platform in drug discovery, offering a unique combination of a privileged phenethylamine core and a performance-enhancing 4-methylpiperazine moiety. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and CNS disorders. Future research in this area should focus on the exploration of novel derivatives through combinatorial chemistry and structure-based drug design, as well as the comprehensive evaluation of their pharmacological and pharmacokinetic profiles to unlock the full therapeutic potential of this promising scaffold.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Biophysica, 4(4), 33-51. [Link]

  • PubMed. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. [Link]

  • PubMed. (2010). Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC. Journal of Chromatographic Science, 48(2), 125-130. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]

  • PubMed. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. European Journal of Medicinal Chemistry, 44(3), 1251-1258. [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 888. [Link]

  • PubMed. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 42(19), 3841-3849. [Link]

  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8498-8511. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

Executive Summary This application note details a robust, scalable two-step protocol for the synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine (racemic). This scaffold is a privileged pharmacophore found in v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine (racemic). This scaffold is a privileged pharmacophore found in various tyrosine kinase inhibitors and CNS-active agents.

Unlike bench-scale methods that rely on toxic reducing agents (e.g., NaCNBH₃) or expensive chromatography, this protocol utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Reductive Amination . The process is designed for kilogram-scale production, emphasizing safety, atom economy, and purification via crystallization.

Key Process Features
  • Scalability: Avoids column chromatography; relies on acid-base extraction and crystallization.

  • Safety: Eliminates the use of cyanoborohydrides and high-pressure autoclaving where possible (moderate pressure protocol provided).

  • Yield: Overall isolated yield >75%.

Retrosynthetic Analysis & Pathway

The synthesis strategy disconnects the target molecule at the benzylic amine and the aryl-piperazine bond. The most scalable forward route utilizes the electron-withdrawing nature of the acetyl group in 4-fluoroacetophenone to facilitate a clean SₙAr reaction, followed by the conversion of the ketone to the primary amine.

Reaction Pathway Diagram

SynthesisPathway cluster_0 Critical Control Points SM1 4-Fluoroacetophenone (Starting Material) INT Intermediate Ketone: 1-[4-(4-methylpiperazin-1-yl) phenyl]ethanone SM1->INT Step 1: SₙAr DMSO, 95°C K₂CO₃ SM2 N-Methylpiperazine SM2->INT PROD Target Amine: {1-[4-(4-Methylpiperazin-1-yl) phenyl]ethyl}amine INT->PROD Step 2: Reductive Amination NH₃/MeOH, H₂ (Raney Ni) 50°C, 5 bar CCP1 Exotherm Control (Step 1) CCP2 Pressure Safety (Step 2)

Figure 1: Synthetic pathway from 4-fluoroacetophenone to the target ethylamine.

Experimental Protocols

Step 1: Synthesis of 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone

Reaction Type: Nucleophilic Aromatic Substitution (SₙAr) Mechanism: The para-acetyl group activates the fluorine atom for displacement by the secondary amine of N-methylpiperazine.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
4-Fluoroacetophenone 138.141.0138 gSubstrate
N-Methylpiperazine 100.161.5150 g (166 mL)Nucleophile
Potassium Carbonate 138.211.2166 gBase (Acid Scavenger)
DMSO 78.13-400 mLSolvent
Water 18.02-2.0 LPrecipitation
Procedure
  • Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge DMSO (400 mL), 4-Fluoroacetophenone (138 g), and powdered

    
     (166 g) into the flask.
    
  • Addition: Add N-Methylpiperazine (150 g) dropwise over 15 minutes. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to 95–100°C for 16–20 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1] Target <2% remaining starting material.

  • Workup: Cool the reaction mixture to 25°C. Pour the mixture slowly into 2.0 L of ice-cold water with vigorous stirring. The product should precipitate as a yellow/off-white solid.

  • Isolation: Stir the slurry for 1 hour at 0–5°C. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake with water (3 x 200 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–90% (approx. 190–200 g).

    • Appearance: Yellow crystalline solid.

    • Melting Point: 97–99°C [1].[6]

Step 2: Reductive Amination to {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

Reaction Type: Catalytic Hydrogenation (Reductive Amination) Mechanism: Formation of an imine intermediate followed by in-situ reduction.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
Ketone Intermediate 218.291.0109 g (0.5 mol)Substrate
Ammonia (7N in MeOH) 17.035.0360 mLAmine Source
Raney Nickel -10 wt%~11 g (slurry)Catalyst
Hydrogen (

)
2.02Excess5–10 barReducing Agent
Methanol 32.04-500 mLSolvent
Procedure
  • Safety Check: Inspect the hydrogenation autoclave (Parr reactor or equivalent) for pressure integrity. Ensure Raney Nickel is kept wet (pyrophoric).

  • Charging: Load the Ketone Intermediate (109 g) and Methanol (500 mL) into the autoclave.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (11 g) under an argon or nitrogen blanket.

  • Reagent Addition: Add the 7N Ammonia in Methanol solution (360 mL).

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 5–10 bar (70–145 psi) with

      
      .
      
    • Heat to 50–60°C with stirring (800 rpm).

    • Maintain conditions for 12–24 hours. IPC: Monitor consumption of ketone via HPLC.

  • Workup:

    • Cool to room temperature and vent

      
      . Purge with Nitrogen.[1]
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the catalyst dry out; keep wet with water/methanol and dispose of in designated waste.

    • Concentrate the filtrate under reduced pressure to remove ammonia and methanol.

  • Purification (Acid-Base Extraction):

    • Dissolve the oily residue in Ethyl Acetate (500 mL).

    • Extract with 1N HCl (2 x 300 mL). The product moves to the aqueous phase; non-basic impurities remain in organics.

    • Basify the combined aqueous phase to pH >12 using 4N NaOH (cooling required).

    • Extract the free amine back into Dichloromethane (DCM) or Ethyl Acetate (3 x 300 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.[2][7]
      
  • Salt Formation (Optional for Storage): Dissolve the free base in ethanol and add 2 equivalents of HCl in dioxane/ethanol to precipitate the dihydrochloride salt.

Analytical Characterization & Specifications

For the free base:

  • Appearance: Viscous pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.25 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H) [Aryl protons]
      
    • 
       4.05 (q, 1H, CH-NH2) [Benzylic proton]
      
    • 
       3.20 (m, 4H, Piperazine), 2.55 (m, 4H, Piperazine)
      
    • 
       2.30 (s, 3H, N-CH3)
      
    • 
       1.35 (d, 3H, CH3-CH)
      
  • Mass Spectrometry (ESI): Calculated for

    
    : 219.33. Found 
    
    
    
    .

Process Safety & Troubleshooting

Critical Hazards
  • Raney Nickel: Highly pyrophoric when dry. Always handle under an inert atmosphere and keep wet.

  • Hydrogen Gas: Extremely flammable. Ensure reactor grounding and leak testing.

  • Exotherms: The SₙAr reaction (Step 1) and the neutralization steps can generate significant heat. Control addition rates.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction; low temperature.[6]Ensure temp reaches 95°C. Verify quality of

(must be dry/powdered).
Incomplete Reduction (Step 2) Poisoned catalyst or low

pressure.
Check for sulfur/halide impurities in Step 1 product. Increase pressure to 10-15 bar.
Dimer Formation (Secondary Amine) Low ammonia concentration.Ensure large excess of

(>5 equiv) relative to ketone.

References

  • PrepChem. (n.d.). Synthesis of p-(4-Methyl-1-piperazinyl)acetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 33551, 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone. Retrieved from [Link]

  • ResearchGate. (2013).[8] 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone: Crystal structure and synthesis context. Retrieved from [Link]

  • Google Patents. (2010). WO2010100520A1 - A process for preparation of phenethylamine derivative.

Sources

Application

reductive amination procedures to generate {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

Executive Summary This technical guide details the synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine (Target Amine) from its precursor 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethanone (Precursor Ketone). This tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine (Target Amine) from its precursor 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethanone (Precursor Ketone). This transformation is a critical step in generating pharmacophores for kinase inhibitors and CNS-active agents.

The presence of the basic N-methylpiperazine moiety presents unique solubility and purification challenges compared to standard acetophenones. This guide provides two validated protocols:

  • Method A (Benchtop Standard): Cyanoborohydride-mediated reductive amination. Ideal for gram-scale discovery chemistry.

  • Method B (Scale-Up/Alternative): Leuckart-Wallach reaction.[1] Ideal for larger batches or when boron waste is a concern.

Chemical Strategy & Mechanism

Retrosynthetic Analysis

The target molecule contains a chiral primary amine at the benzylic position. The most direct route is the reductive amination of the corresponding ketone.

  • Substrate: 1-[4-(4-Methylpiperazin-1-yl)phenyl]ethanone (CAS: 26586-55-0).[2]

  • Electronic Considerations: The para-piperazinyl group is strongly electron-donating (+M effect). This increases electron density at the carbonyl carbon, potentially reducing electrophilicity and slowing imine formation.

  • Solubility: The substrate is basic. Acidic conditions (required for imine activation) may protonate the piperazine, altering solubility profiles.

Reaction Mechanism (Method A)

The reaction proceeds via a "One-Pot" sequence:

  • Imine Formation: The ketone reacts with an ammonia source (Ammonium Acetate) to form a transient hemiaminal, which dehydrates to the imine.

  • Reduction: The imine is protonated to an iminium ion, which is selectively reduced by Sodium Cyanoborohydride (NaBH

    
    CN) to the amine.[3] NaBH
    
    
    
    CN is preferred over NaBH
    
    
    because it is less aggressive at pH 6-7, reducing the imine without reducing the ketone.

ReactionMechanism Ketone Precursor Ketone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3, - H+ Ammonia NH4OAc (Amine Source) Ammonia->Hemiaminal Imine Imine / Iminium (Activated Species) Hemiaminal->Imine - H2O (Dehydration) Product Target Amine (Primary Amine) Imine->Product + H- (Reduction) Irreversible Hydride NaBH3CN (Hydride Donor) Hydride->Product

Figure 1: Mechanistic pathway for the reductive amination of acetophenone derivatives.

Experimental Protocols

Protocol A: NaBH CN / NH OAc (The "Gold Standard")

Best for: High functional group tolerance, mild conditions, lab-scale (100 mg - 10 g).

Materials:

  • Precursor Ketone (1.0 equiv)

  • Ammonium Acetate (NH

    
    OAc) (10.0 equiv)
    
  • Sodium Cyanoborohydride (NaBH

    
    CN) (3.0 equiv)
    
  • Solvent: Methanol (Anhydrous)

  • Molecular Sieves (3Å or 4Å, activated) - Optional but recommended to drive imine formation.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add the Precursor Ketone (e.g., 1.0 g, 4.58 mmol) and Methanol (20 mL). Stir until fully dissolved.

    • Note: If solubility is poor, add Dichloromethane (DCM) as a co-solvent (up to 20% v/v).

  • Imine Formation: Add Ammonium Acetate (3.5 g, 45.8 mmol) and activated Molecular Sieves (1 g). Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH

    
    CN (860 mg, 13.7 mmol) in one portion.
    
    • Safety: NaBH

      
      CN is highly toxic and generates HCN gas in strong acid. Ensure the reaction is vented through a fume hood.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 12–24 hours.

    • Monitoring: Monitor by LC-MS or TLC (System: 10% MeOH in DCM + 1% NH

      
      OH). The imine intermediate is often unstable on silica; look for the disappearance of the ketone.
      
  • Quench: Cool to 0°C. Slowly add 6M HCl until pH < 2. Stir for 30 mins to decompose excess borohydride and hydrolyze any boron-amine complexes.

    • Caution: Gas evolution (H

      
       and potentially HCN).
      
  • Workup:

    • Concentrate the mixture in vacuo to remove Methanol.

    • Dilute the aqueous residue with water (20 mL). Wash with Ethyl Acetate (2 x 15 mL) to remove non-basic impurities (discard organic layer).

    • Basify the aqueous layer to pH > 12 using 6M NaOH (or solid KOH). The product will oil out or precipitate.

    • Extract with DCM (3 x 30 mL).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[4]

Yield Expectation: 60–85% Purification: If necessary, purify via flash chromatography on amine-functionalized silica or standard silica (DCM/MeOH/NH


 gradient).
Protocol B: Leuckart-Wallach Reaction

Best for: Unreactive ketones, avoiding Boron toxicity, cost-efficiency on scale.

Materials:

  • Precursor Ketone (1.0 equiv)

  • Ammonium Formate (5.0 equiv) OR Formamide (Excess)

  • Temperature: 140–160°C

Step-by-Step Procedure:

  • Mixing: In a pressure tube or round-bottom flask with a condenser, combine the Precursor Ketone (1.0 g) and Ammonium Formate (1.5 g).

  • Heating: Heat the mixture to 150°C . The mixture will melt and bubble as water and CO

    
     are evolved.
    
  • Distillation (Open Vessel): If using a flask, allow the water/formic acid distillate to escape to drive the equilibrium. Continue heating for 3–6 hours.

  • Hydrolysis: The reaction yields the N-formyl intermediate. To deprotect:

    • Cool to RT. Add 6M HCl (10 mL).

    • Reflux (100°C) for 1 hour.

  • Workup:

    • Cool to RT. Basify with NaOH to pH 12.

    • Extract with DCM or Ethyl Acetate.

    • Dry and concentrate.[5][6]

Yield Expectation: 50–70% Note: This method is harsher. Ensure the piperazine ring is stable (it generally is).

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Pale yellow oil or off-white solidAmine absorbs CO

from air; store under inert gas.
MW 219.33 g/mol Monoisotopic Mass: 219.17
MS (ESI+) [M+H]

= 220.2
Characteristic piperazine fragmentation may be seen.
1H NMR

1.35 (d, 3H), 4.05 (q, 1H)
Diagnostic doublet for methyl (CH

-CH) and quartet for benzylic proton.
Solubility DCM, MeOH, DMSOPoor solubility in Hexanes/Water (at basic pH).

Workflow Visualization

Workflow Start Start: Precursor Ketone (1.0 equiv) Dissolve Dissolve in MeOH Add NH4OAc (10 eq) + Sieves Start->Dissolve Stir Stir 1h @ RT (Imine Formation) Dissolve->Stir Reduce Cool to 0°C Add NaBH3CN (3 eq) Stir->Reduce React React 12-24h @ RT Reduce->React Quench Quench with HCl (pH < 2) Remove MeOH React->Quench Wash Acid Wash (EtOAc) Discard Organic Layer Quench->Wash Basify Basify (NaOH, pH > 12) Extract with DCM Wash->Basify End Final Product: {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine Basify->End

Figure 2: Operational workflow for the NaBH


CN reductive amination protocol.

Troubleshooting & Optimization

  • Problem: Low Conversion / Recovered Ketone.

    • Cause: Imine formation is unfavorable due to sterics or electronics.

    • Fix: Add a Lewis Acid catalyst.[3] Titanium(IV) Isopropoxide (Ti(OiPr)

      
      )  is highly effective. Use 2.0 equiv of Ti(OiPr)
      
      
      
      with 2M NH
      
      
      in MeOH (instead of NH
      
      
      OAc), stir 6h, then add NaBH
      
      
      .
  • Problem: Dimer Formation (Secondary Amine).

    • Cause: The newly formed primary amine reacts with the ketone.[7]

    • Fix: Use a large excess of Ammonium Acetate (10-15 equiv) to statistically favor the primary amine. Keep the concentration dilute (0.1 M).

  • Problem: Boron Emulsions.

    • Fix: If the DCM extraction forms an emulsion, add a small amount of saturated Rochelle's Salt solution (Potassium Sodium Tartrate) and stir vigorously for 30 mins to break the boron complex.

References

  • Reductive Amination with NaBH3CN: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Leuckart-Wallach Reaction: Moore, M. L. "The Leuckart Reaction."[1][8][9][10][11] Organic Reactions, 1949 , 5, 301. Link

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995 , 1, 1-2. Link

  • Synthesis of Piperazine Derivatives: Baxter, E. W.; Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002 , 59, 1. Link

Sources

Method

Application Notes and Protocols for the Preparation of Chiral Salts of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Criticality of Chirality in Pharmaceutical Development The enantiomers of a chiral drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Chirality in Pharmaceutical Development

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. The synthesis and separation of single enantiomers are therefore of paramount importance in the pharmaceutical industry to ensure drug safety and efficacy. The compound {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine is a chiral primary amine containing a substituted phenylethylamine scaffold, a common motif in biologically active molecules. This guide provides a comprehensive overview and detailed protocols for the preparation of its chiral salts via diastereomeric resolution, a robust and scalable method for obtaining enantiomerically pure compounds.[1]

The fundamental principle of this classical resolution technique lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics.[3] This difference in solubility is exploited to separate them through fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. Subsequently, the desired enantiomer of the amine can be liberated from the isolated diastereomeric salt.

This document will detail the selection of an appropriate chiral resolving agent, provide a step-by-step protocol for the diastereomeric salt formation and crystallization, and outline the analytical methods for determining the diastereomeric and enantiomeric purity of the resulting salts and the liberated amine.

The Mechanism of Chiral Resolution via Diastereomeric Salt Formation

The successful separation of enantiomers through diastereomeric salt formation is contingent on several factors, primarily the difference in solubility between the two diastereomeric salts. This difference arises from the distinct three-dimensional structures and intermolecular interactions within the crystal lattice of each diastereomer.

Diagram of the Chiral Resolution Workflow

Chiral Resolution Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation of Enantiomers Racemic_Amine Racemic (±)-Amine {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine Mix Mixing and Dissolution Racemic_Amine->Mix Chiral_Acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Chiral_Acid->Mix Solvent Suitable Solvent (e.g., Methanol) Solvent->Mix Crystallization Cooling & Crystallization of Less Soluble Diastereomer Mix->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt [(+)-Amine-(+)-Acid] Filtration->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomeric Salt [(-)-Amine-(+)-Acid] in Mother Liquor Filtration->More_Soluble_Salt Filtrate Liberation_1 Liberation of Amine (Basification & Extraction) Less_Soluble_Salt->Liberation_1 Liberation_2 Liberation of Amine (Basification & Extraction) More_Soluble_Salt->Liberation_2 Pure_Enantiomer_1 Enantiomerically Enriched (+)-Amine Liberation_1->Pure_Enantiomer_1 Pure_Enantiomer_2 Enantiomerically Enriched (-)-Amine Liberation_2->Pure_Enantiomer_2

Caption: Workflow for the chiral resolution of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine.

Selection of the Chiral Resolving Agent

The choice of the chiral resolving agent is a critical parameter for a successful resolution. While a universal resolving agent does not exist, tartaric acid and its derivatives are among the most commonly used and effective agents for the resolution of primary amines due to their ready availability and tendency to form crystalline salts.[3]

For the resolution of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine, both enantiomers of tartaric acid, (+)-tartaric acid and (-)-tartaric acid, as well as their more lipophilic derivatives like (+)-dibenzoyl-D-tartaric acid (DBTA) and (-)-di-p-toluoyl-L-tartaric acid (DTTA), should be considered. The bulky substituents on the tartaric acid derivatives can sometimes lead to better-defined crystal packing and enhanced diastereoselectivity.

Resolving Agent Structure Key Attributes
(+)-Tartaric Acid Dicarboxylic acidReadily available, cost-effective, widely used for primary amines.
(-)-Tartaric Acid Dicarboxylic acidEnantiomer of (+)-tartaric acid, allows for the isolation of the other amine enantiomer as the less soluble salt.
(+)-Dibenzoyl-D-tartaric Acid (DBTA) Aromatic dicarboxylic acidIncreased lipophilicity can improve crystallization in organic solvents.[2]
(-)-Di-p-toluoyl-L-tartaric Acid (DTTA) Aromatic dicarboxylic acidSimilar to DBTA, the toluoyl groups can influence crystal packing.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This protocol provides a general starting point for the chiral resolution of racemic {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry will likely be necessary to achieve high diastereomeric and enantiomeric purity.

Materials:
  • Racemic {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

Part 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution of the Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 1 equivalent of racemic {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine in a minimum amount of warm methanol.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in warm methanol. A sub-stoichiometric amount of the resolving agent is often used initially to favor the crystallization of one diastereomer.

  • Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution at room temperature. The formation of a precipitate may occur.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[3]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

  • Drying: Dry the crystalline diastereomeric salt in a vacuum oven at a suitable temperature.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Basification: While stirring, slowly add 2 M NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 12). This will liberate the free amine from the tartrate salt.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

Analytical Characterization

1. Determination of Diastereomeric Purity by NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of the crystallized salt. Due to the different chemical environments, some protons in the two diastereomers will have distinct chemical shifts, allowing for their integration and the calculation of the diastereomeric excess (d.e.).

  • Sample Preparation: Dissolve a small amount of the dried diastereomeric salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Analysis: Acquire the ¹H NMR spectrum. Identify well-resolved signals corresponding to each diastereomer. The ratio of the integrals of these signals will give the diastereomeric ratio.

2. Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining the enantiomeric excess (e.e.) of the liberated amine.

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines. A screening of different chiral columns is recommended to find the optimal stationary phase.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the liberated amine in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Diagram of Analytical Workflow

Analytical Workflow cluster_NMR Diastereomeric Purity Analysis cluster_HPLC Enantiomeric Purity Analysis Start Isolated Diastereomeric Salt / Liberated Amine NMR_Sample_Prep Prepare NMR Sample (in deuterated solvent) Start->NMR_Sample_Prep HPLC_Sample_Prep Prepare HPLC Sample (in mobile phase) Start->HPLC_Sample_Prep NMR_Analysis ¹H NMR Spectroscopy NMR_Sample_Prep->NMR_Analysis DE_Calculation Calculate Diastereomeric Excess (d.e.) NMR_Analysis->DE_Calculation HPLC_Analysis Chiral HPLC HPLC_Sample_Prep->HPLC_Analysis EE_Calculation Calculate Enantiomeric Excess (e.e.) HPLC_Analysis->EE_Calculation

Caption: Analytical workflow for the characterization of chiral salts.

Troubleshooting and Optimization

  • No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired diastereomeric salt, or slowly evaporating the solvent.

  • Low Diastereomeric/Enantiomeric Purity: If the purity of the isolated product is low, one or more recrystallizations of the diastereomeric salt from the same or a different solvent system may be necessary.

  • Oil Formation: If the diastereomeric salt separates as an oil, try using a different solvent or a solvent mixture. The concentration of the solution can also influence whether a solid or an oil is formed.

Conclusion

The preparation of chiral salts of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine through diastereomeric resolution is a well-established and scalable method for obtaining enantiomerically pure material. The success of this technique relies on the careful selection of the chiral resolving agent and the optimization of the crystallization conditions. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop a robust and efficient chiral separation process for this important class of compounds.

References

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(7), 2749-2752. [Link]

  • Nodzewska, A., & Petruczynik, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • LibreTexts Chemistry. (2021). 19.3: Separation or Resolution of Enantiomers. [Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 4-Methylpiperazinyl Phenyl Derivatives via Microwave-Assisted Chemistry

Abstract This application note provides a detailed protocol for the synthesis of 4-methylpiperazinyl phenyl derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant adva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of 4-methylpiperazinyl phenyl derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[1][2][3][4] We will explore the common synthetic routes, such as Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination, and provide a step-by-step guide for researchers. The causality behind experimental choices, troubleshooting, and expected outcomes are also discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-Methylpiperazinyl Phenyl Derivatives and the Advent of Microwave Synthesis

The 4-methylpiperazinyl phenyl moiety is a critical pharmacophore found in a multitude of clinically significant drugs, including antipsychotics, antidepressants, and anti-cancer agents. Its presence often enhances the pharmacokinetic properties of a molecule, such as solubility and bioavailability. Traditionally, the synthesis of these derivatives has relied on conventional heating methods that are often time-consuming and energy-intensive.

Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry.[5] By utilizing microwave radiation, direct and efficient heating of the reaction mixture is achieved through mechanisms like dipolar polarization and ionic conduction.[6] This leads to a rapid increase in temperature and pressure, dramatically accelerating reaction rates.[3][7] Consequently, reaction times can be reduced from hours to mere minutes, with often cleaner reactions and higher yields.[4][7] This approach not only expedites the drug discovery process but also promotes sustainable chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[1][2]

Synthetic Strategies for C-N Bond Formation

The core of synthesizing 4-methylpiperazinyl phenyl derivatives lies in the formation of the C-N bond between the phenyl ring and the piperazine nitrogen. Two primary, powerful methods are commonly employed in a microwave-assisted setting:

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the phenyl ring is "activated" by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group (e.g., -F, -Cl).[8][9] The electron-withdrawing groups stabilize the intermediate Meisenheimer complex, facilitating the substitution.[8]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This versatile cross-coupling reaction allows for the formation of C-N bonds with a much broader range of aryl halides (Cl, Br, I) and triflates, even those lacking activating groups.[10][11] The reaction relies on a palladium catalyst and a suitable phosphine ligand.[10][12]

Experimental Protocol: Microwave-Assisted SNAr Synthesis

This protocol details the synthesis of 1-(4-nitrophenyl)-4-methylpiperazine from 1-chloro-4-nitrobenzene and 1-methylpiperazine as a representative example of an SNAr reaction.

Materials and Equipment
  • Reagents:

    • 1-Chloro-4-nitrobenzene (or other activated aryl halide)

    • 1-Methylpiperazine

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Microwave-compatible solvents)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Monowave or multi-mode microwave reactor

    • 10 mL microwave reaction vial with a stir bar

    • Septum and cap for the reaction vial

    • Standard laboratory glassware (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash chromatography system (for purification)

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1-chloro-4-nitrobenzene (1.0 mmol, 157.6 mg).

  • Addition of Amine and Base: Add 1-methylpiperazine (1.2 mmol, 120.2 mg, 1.2 eq) and potassium carbonate (2.0 mmol, 276.4 mg, 2.0 eq) as the base. Expert Insight: A slight excess of the amine ensures complete consumption of the limiting aryl halide. The inorganic base is crucial to neutralize the HCl generated during the reaction.

  • Solvent Addition: Add 3-5 mL of DMF. The solvent choice is critical; polar aprotic solvents like DMF or DMSO are excellent microwave absorbers and facilitate the dissolution of the reactants.

  • Vial Sealing: Securely seal the vial with a septum and cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (The reactor will use variable power to maintain this temperature)

    • Time: 10 minutes

    • Stirring: On

    • Pre-stirring: 30 seconds

  • Reaction Monitoring & Cooldown: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's cooling system. Monitor the reaction's completion by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4-nitrophenyl)-4-methylpiperazine.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Halide, 1-Methylpiperazine, and Base to Vial solvent 2. Add Solvent (DMF) reagents->solvent seal 3. Seal Vial solvent->seal irradiate 4. Microwave Irradiation (150 °C, 10 min) seal->irradiate cool 5. Cool to RT irradiate->cool extract 6. Aqueous Work-up & Extraction cool->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for Microwave-Assisted SNAr Synthesis.

Alternative Protocol: Microwave-Assisted Buchwald-Hartwig Amination

For aryl halides that are not activated towards SNAr, the Buchwald-Hartwig amination is the method of choice.[10][13]

Key Reagents
  • Aryl Halide: e.g., 4-Bromoanisole

  • Amine: 1-Methylpiperazine

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: e.g., XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: e.g., Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene or Dioxane

General Procedure
  • In a glovebox, add the aryl halide (1.0 mmol), palladium pre-catalyst (0.01-0.02 mmol), and ligand (0.02-0.04 mmol) to a microwave vial.

  • Add the base (1.4 mmol).

  • Add the solvent (3-5 mL) followed by 1-methylpiperazine (1.2 mmol).

  • Seal the vial, remove from the glovebox, and irradiate in the microwave reactor (e.g., 120-150 °C for 15-30 minutes).

  • Follow a similar work-up and purification procedure as described for the SNAr reaction.

Catalytic Cycle Diagram

G pd0 Pd(0)L pd2_complex Ar-Pd(II)(L)-X pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex Ar-Pd(II)(L)-NR₂H pd2_complex->amine_complex + Amine amide_complex Ar-Pd(II)(L)-NR₂ amine_complex->amide_complex - HX (+ Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Expected Results and Data

Microwave-assisted synthesis typically provides superior results compared to conventional heating. Below is a comparative table based on typical outcomes.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6 - 24 hours5 - 20 minutes
Typical Yield 60 - 80%85 - 98%
Energy Consumption HighLow[2][4]
Purity (Crude) Moderate, often with byproductsHigh, cleaner reaction profile[3][4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature or time.Increase reaction temperature by 20 °C or double the reaction time.
Inactive catalyst (Buchwald-Hartwig).Use fresh catalyst and ligand; ensure anaerobic conditions during setup.
Weak base for the reaction.For SNAr, consider a stronger base. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are effective.
Byproduct Formation Temperature too high, causing decomposition.Reduce the reaction temperature in 10-20 °C increments.
Side reactions (e.g., hydrodehalogenation).Optimize catalyst/ligand ratio for Buchwald-Hartwig reactions.
Poor Reproducibility Inconsistent vial sealing leading to pressure loss.Ensure vials are sealed correctly. Use new septa for each reaction.
Non-homogenous heating.Ensure adequate stirring throughout the reaction.

Conclusion

Microwave-assisted synthesis is a robust, efficient, and green methodology for the preparation of 4-methylpiperazinyl phenyl derivatives. It significantly accelerates the synthesis process, leading to higher yields and purer products compared to traditional methods.[5] By understanding the principles of SNAr and palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of these valuable compounds, accelerating the pace of drug discovery and development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Microwave assisted reactions. Slideshare.
  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Taylor & Francis Online.
  • Buchwald–Hartwig amin
  • Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
  • Microwave-assisted synthesis of azepines via nucleophilic arom
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
  • Ullmann condens
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amin

Sources

Method

Strategic Protecting Group Manipulations for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine Synthesis

Abstract The synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine presents a classic chemoselectivity challenge: managing a basic, tertiary amine (the methylpiperazine tail) alongside a nucleophilic primary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine presents a classic chemoselectivity challenge: managing a basic, tertiary amine (the methylpiperazine tail) alongside a nucleophilic primary amine (the chiral center) and an aniline-like nitrogen linkage. This Application Note defines a robust "Late-Stage Installation" strategy. We prioritize establishing the chiral center first using the Ellman auxiliary, followed by orthogonal protection (Boc), and concluding with a Buchwald-Hartwig amination. This route circumvents the Lewis-acid incompatibility often seen when attempting imine condensations on substrates already containing basic piperazines.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

Directly synthesizing this molecule often fails due to "nitrogen confusion"—the presence of three distinct nitrogen environments:

  • Aliphatic Primary Amine (Chiral Center): Highly nucleophilic, prone to racemization if activated incorrectly.

  • Aniline Nitrogen (Linker): Electron-rich, requires transition-metal catalysis to form the C-N bond.

  • Aliphatic Tertiary Amine (Piperazine Tail): Basic (

    
    ), interferes with Lewis acids (e.g., Ti(OEt)
    
    
    
    ) used in chiral imine formation.
The Solution: The "Chiral-First" Approach

To ensure high enantiomeric excess (


) and yield, we employ a Boc-Protected Late-Stage Coupling  strategy.
  • Step 1: Establish chirality on the robust 4-bromoacetophenone scaffold using tert-butanesulfinamide (Ellman's Auxiliary).

  • Step 2: Exchange the sulfinyl group for a Boc group. The Boc group is orthogonal to the basic conditions of the subsequent coupling.

  • Step 3: Install the methylpiperazine tail via Buchwald-Hartwig amination. The Boc group prevents N-arylation of the chiral center.

Retrosynthesis cluster_legend Strategic Logic Target {1-[4-(4-Methylpiperazin-1-yl) phenyl]ethyl}amine ProtectedIntermediate Boc-Protected Intermediate Target->ProtectedIntermediate Acidic Deprotection (HCl/Dioxane) BromoAmine (S)-1-(4-bromophenyl) ethanamine ProtectedIntermediate->BromoAmine Buchwald-Hartwig (N-Me-Piperazine, Pd) Start 4-Bromoacetophenone BromoAmine->Start Ellman Condensation & Reduction Chirality First 1. Establish Stereocenter Protection 2. Boc Protection Coupling 3. Pd-Catalyzed Amination

Figure 1: Retrosynthetic logic prioritizing the establishment of the stereocenter prior to the introduction of the basic piperazine tail.

Part 2: Detailed Protocols

Phase 1: Stereoselective Amine Synthesis (Ellman Protocol)

Objective: Convert 4-bromoacetophenone to (S)-1-(4-bromophenyl)ethanamine with >98%


.

Mechanism: The condensation of a ketone with a chiral sulfinamide yields a sulfinyl imine. The bulky tert-butyl group directs the hydride attack during reduction, setting the stereocenter.

Reagents Table
ReagentEquiv.Role
4-Bromoacetophenone1.0Substrate
(S)-(-)-2-Methyl-2-propanesulfinamide1.1Chiral Auxiliary
Titanium(IV) ethoxide (Ti(OEt)

)
2.0Lewis Acid / Water Scavenger
THF (Anhydrous)SolventReaction Medium
Sodium Borohydride (NaBH

)
4.0Reducing Agent
Protocol Steps:
  • Condensation:

    • To a flame-dried flask under N

      
      , add 4-bromoacetophenone (100 mmol) and (S)-tert-butanesulfinamide (110 mmol) in anhydrous THF (0.5 M).
      
    • Add Ti(OEt)

      
       (200 mmol) dropwise. Caution: Exothermic.
      
    • Reflux (70°C) for 24 hours. Monitor by TLC/HPLC for disappearance of ketone.

    • Workup: Cool to RT. Pour into brine (equal volume) with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through Celite. Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.
    • Checkpoint: Isolate the sulfinyl imine (often a yellow oil/solid).

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M). Cool to -48°C (Cryocooler or dry ice/acetonitrile). Note: Temperature control is critical for diastereoselectivity (dr).

    • Add L-Selectride (1.1 equiv) or NaBH

      
       (4.0 equiv). Note: L-Selectride typically yields higher dr (99:1) than NaBH
      
      
      
      (90:1) for ketimines.
    • Stir at -48°C for 4 hours, then warm to RT.

    • Quench with MeOH.

  • Cleavage (Salt Formation):

    • Dissolve the reduced sulfinamide in MeOH. Add 4M HCl in dioxane (2 equiv).

    • Stir for 1 hour. The amine hydrochloride salt will often precipitate.

    • Filter and wash with Et

      
      O to remove sulfinyl byproducts.
      
    • Yield: Expect 85-90%. ee: >98% (chiral HPLC).

Phase 2: Protecting Group Swap (Boc Protection)

Objective: Protect the primary amine to prevent interference during the Palladium coupling.

Why Boc? The Boc group is stable to basic Buchwald conditions (LiHMDS/NaO^tBu) but easily removed by acid, which allows for the simultaneous formation of the final HCl salt form of the drug.

Protocol Steps:
  • Suspend the amine HCl salt from Phase 1 in DCM.

  • Add Et

    
    N (3.0 equiv) to liberate the free amine.
    
  • Add Boc

    
    O (1.1 equiv) and DMAP (0.05 equiv).
    
  • Stir at RT for 4 hours.

  • Wash with 1M citric acid (removes unreacted amine), then brine.

  • Recrystallize from Hexanes/EtOAc if necessary.

    • Result:(S)-tert-butyl (1-(4-bromophenyl)ethyl)carbamate .

Phase 3: The Buchwald-Hartwig Coupling

Objective: Install the 4-methylpiperazine tail. Critical Parameter: Ligand selection. BrettPhos or RuPhos are superior for coupling secondary amines to aryl bromides.

Reagents Table
ReagentEquiv.Role
Boc-Intermediate (from Phase 2)1.0Electrophile
N-Methylpiperazine1.2Nucleophile
Pd

(dba)

0.02 (2 mol%)Catalyst Precursor
BrettPhos or RuPhos0.04 (4 mol%)Ligand
NaO^tBu (Sodium tert-butoxide)1.4Base
Toluene / t-Amyl AlcoholSolventSolvent (Degassed)
Protocol Steps:
  • Inert Atmosphere: Charge a reaction vial with the Boc-intermediate, NaO^tBu, Pd

    
    (dba)
    
    
    
    , and Ligand. Purge with Argon for 5 minutes.
  • Solvent Addition: Add degassed Toluene (or Dioxane).

  • Amine Addition: Add N-methylpiperazine via syringe.

  • Heating: Heat to 100°C for 12 hours.

    • Monitoring: The reaction typically turns dark brown. Monitor conversion of the aryl bromide by HPLC.

  • Workup: Cool to RT. Filter through a pad of silica/Celite to remove Pd black. Elute with EtOAc.

  • Purification: Flash chromatography (DCM:MeOH:NH

    
    OH gradient). The product is the Boc-protected target .
    
Phase 4: Global Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable salt.

Protocol Steps:
  • Dissolve the Boc-protected coupling product in minimal 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at RT. Evolution of CO

    
     gas (bubbling) indicates deprotection.[1]
    
  • After 2 hours, the product usually precipitates as the dihydrochloride salt.

  • Isolation: Filter the solid. Wash with diethyl ether (to remove tert-butyl byproducts).

  • Drying: Dry under high vacuum at 40°C.

Part 3: Process Visualization

The "Ellman Cycle" for Chiral Amines

This diagram illustrates the stereochemical control mechanism utilized in Phase 1.

EllmanCycle Ketone Ketone (Substrate) Imine (S)-Sulfinyl Imine (Activated) Ketone->Imine Ti(OEt)4 Condensation Auxiliary (S)-t-BS-NH2 (Auxiliary) Auxiliary->Imine Transition Transition State (Bulky t-Bu directs H-) Imine->Transition Cooling (-48°C) Amine Chiral Amine (Product) Transition->Amine Reduction & Hydrolysis

Figure 2: The Ellman auxiliary mechanism ensures high diastereoselectivity by utilizing the bulky tert-butyl group to block one face of the imine during reduction.

Part 4: Quality Control & Troubleshooting

Analytical Checkpoints
CheckpointMethodAcceptance CriteriaTroubleshooting
Imine Formation 1H NMRDisappearance of ketone methyl singlet (~2.5 ppm). Appearance of imine methyl (~2.7 ppm).If ketone remains, add more Ti(OEt)

and increase temp.
Enantiopurity Chiral HPLC>98% ee. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.If ee is low, ensure reduction temp was strictly -48°C or lower.
Pd Scavenging ICP-MS<10 ppm Pd in final API.Use SiliaMetS® Thiol scavengers post-coupling if filtration is insufficient.
Common Pitfall: The "Basic Tail" Interference

Issue: Attempting to perform the Ellman condensation after the piperazine is attached. Mechanism: The basic piperazine nitrogens coordinate to the Titanium (Lewis Acid), deactivating it and preventing imine formation. Correction: Always use the "Route B" described above: Bromide -> Chiral Amine -> Protected Amine -> Piperazine Coupling .

References

  • Ellman's Auxiliary (Seminal Work): Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[2] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination (General Protocol): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Synthesis of Piperazine-Linked Kinase Inhibitors: Zimmermann, J., et al. (1997). Phenylamino-pyrimidine (PAP) - derivatives as potent and selective BCR-ABL kinase inhibitors. (Imatinib Analogues).[3][4][5][6] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Protecting Group Strategies (Boc/Sulfinamide Compatibility): Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. [Link]

Sources

Application

optimization of reaction yields for piperazine-substituted ethylamines

Application Note: Optimization of Reaction Yields for Piperazine-Substituted Ethylamines Abstract Piperazine-substituted ethylamines are ubiquitous pharmacophores in neuropharmacology and oncology (e.g., antihistamines,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Yields for Piperazine-Substituted Ethylamines

Abstract

Piperazine-substituted ethylamines are ubiquitous pharmacophores in neuropharmacology and oncology (e.g., antihistamines, antipsychotics).[1] However, their synthesis is frequently plagued by non-selective alkylation (bis-alkylation), formation of quaternary ammonium salts, and difficult purification due to high polarity.[1] This guide details optimized protocols for controlled N-alkylation and reductive amination , providing a mechanistic rationale for yield improvements. It includes a specific focus on suppressing over-alkylation via kinetic control and protecting group strategies.

Introduction: The Piperazine Challenge

The piperazine ring contains two equivalent secondary amines (


). Upon mono-alkylation, the basicity and nucleophilicity of the remaining secondary amine often increase (due to inductive donation from the alkyl group) or remain similar, leading to competitive bis-alkylation .[1]

For ethylamine substitutions specifically, the electrophile is often a 2-chloroethylamine or an acetaldehyde equivalent.[1] The challenge is twofold:

  • Chemo-selectivity: Preventing the reaction of the second nitrogen.

  • Purification: Separating the mono-alkylated product from the highly polar bis-alkylated byproduct and unreacted starting material.

Critical Process Parameters (CPPs)

ParameterImpact on YieldOptimization Strategy
Stoichiometry Excess electrophile leads to bis-alkylation.Use 5–10 eq. of piperazine if unprotected; recycle excess. Use 1.0 eq. if N-protected.
Base Selection Strong bases promote elimination of ethyl halides to vinyl species.Use mild inorganic bases (K₂CO₃ , Cs₂CO₃ ) or hindered organic bases (DIPEA ).[1]
Solvent Polarity Affects transition state stabilization.Acetonitrile (MeCN) is preferred for

; DCE for reductive amination.[1]
Temperature High temp favors thermodynamics (bis-alkylation).[1]Maintain 0°C to RT during addition; heat only to drive completion.

Protocol 1: Controlled Nucleophilic Substitution ( )

Best for: Primary alkyl halides (e.g., 2-chloroethylamines) where reductive amination is not feasible.[1]

Mechanistic Insight: The Finkelstein Advantage

Direct reaction with chloroethylamines is often sluggish, requiring heat that promotes side reactions.[1] Adding a catalytic amount of Potassium Iodide (KI) generates the corresponding iodoethylamine in situ, which is a significantly better electrophile (


 is a better leaving group than 

), allowing the reaction to proceed at lower temperatures.[1]
Step-by-Step Protocol
  • Reagents:

    • Piperazine (anhydrous): 5.0 equivalents (if unprotected) OR N-Boc-piperazine: 1.0 equivalent.[1]

    • 2-Chloroethylamine derivative: 1.0 equivalent.

    • Base:

      
       (3.0 equivalents, anhydrous, granular).[1]
      
    • Catalyst: KI (0.1 equivalent).[1]

    • Solvent: Acetonitrile (MeCN) [0.1 M concentration relative to electrophile].[1]

  • Procedure:

    • Step A (Activation): Suspend the 2-chloroethylamine hydrochloride,

      
      , and KI in MeCN.[1] Stir at room temperature (RT) for 30 mins to generate the free base and activate the halide.
      
    • Step B (Addition):

      • If using unprotected piperazine: Dissolve piperazine in MeCN and heat to 60°C. Add the activated electrophile solution dropwise over 2 hours. (High concentration of nucleophile relative to electrophile favors mono-substitution).[1]

      • If using N-Boc-piperazine: Mix all reagents at RT and heat to reflux (80°C).

    • Step C (Monitoring): Monitor via LC-MS. Look for the disappearance of the chloride peak (

      
       isotope pattern) and appearance of the product.
      
    • Step D (Workup): Filter inorganic salts while warm. Concentrate the filtrate.

      • Purification Tip: If using excess piperazine, distill off the unreacted piperazine (high vacuum) or use the "Hexahydrate Precipitation" method (see Section 5).[1]

Protocol 2: Reductive Amination

Best for: Aldehydes/Ketones.[2][3][4] This route avoids quaternary salt formation entirely.

Mechanistic Insight: Imine Equilibrium

The reaction proceeds via a carbinolamine intermediate to an iminium ion. The choice of reducing agent determines selectivity. Sodium triacetoxyborohydride (STAB) is preferred over


 because it is less toxic and effectively reduces the iminium ion without reducing the aldehyde starting material.
Step-by-Step Protocol
  • Reagents:

    • N-Boc-Piperazine: 1.0 equivalent.

    • Aldehyde (e.g., N-protected aminoacetaldehyde): 1.1 equivalents.[1][4]

    • Reducing Agent:

      
       (1.5 equivalents).[1][4]
      
    • Acid Catalyst: Acetic Acid (AcOH) (1.0 equivalent).[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure:

    • Step A (Imine Formation): Dissolve amine and aldehyde in DCE.[1] Add AcOH. Stir for 1–2 hours at RT.[1] Crucial: Do not add the reducing agent immediately; allow the equilibrium to favor the imine.

    • Step B (Reduction): Cool to 0°C. Add

      
       portion-wise.
      
    • Step C (Quench): Stir overnight at RT. Quench with saturated

      
       (gas evolution will occur).[1][5]
      
    • Step D (Isolation): Extract with DCM.[1] Wash with brine.[1][6] Dry over

      
      .[1][2][6]
      

Purification Strategy: The "Hexahydrate" & Acid/Base Swing

Piperazine derivatives are notoriously difficult to purify by silica chromatography due to streakiness.

Method A: Acid-Base Extraction (The "Swing") [1]

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

  • Wash aqueous layer with fresh EtOAc.

  • Basify aqueous layer to pH >12 with NaOH (keep cold).[1]

  • Extract product back into DCM or EtOAc.[1][2]

Method B: Hexahydrate Precipitation (For Unprotected Piperazine) If using excess piperazine, removing it by distillation can be difficult.[1]

  • Technique: Add water to the crude residue followed by isooctanol.[7][8] Piperazine forms a hexahydrate (

    
    ) which is insoluble in isooctanol and precipitates out, leaving the substituted product in solution [1].[1]
    

Visualized Workflows

Figure 1: Reaction Pathway & Decision Logic

PiperazineOptimization Start Target: Piperazine-Ethylamine Choice Select Electrophile Start->Choice RouteA Route A: Alkyl Halide (2-Chloroethylamine) Choice->RouteA Halide Available RouteB Route B: Aldehyde (Reductive Amination) Choice->RouteB Aldehyde Available OptA Optimization A: 1. Finkelstein (KI) 2. Slow Addition 3. Excess Piperazine RouteA->OptA Optimized SideProduct Risk: Bis-Alkylation & Quaternary Salts RouteA->SideProduct Standard Conditions OptB Optimization B: 1. Pre-form Imine 2. NaBH(OAc)3 3. AcOH Catalyst RouteB->OptB Product Mono-Alkylated Product OptA->Product OptB->Product SideProduct->Product Requires Difficult Purification

Caption: Decision matrix for selecting the optimal synthetic route based on available starting materials and risk of side reactions.

Figure 2: Purification Workflow

Purification Crude Crude Reaction Mixture (Product + Piperazine + Impurities) Step1 Evaporate Solvent Crude->Step1 Check Excess Piperazine Used? Step1->Check Hexa Hexahydrate Method: Add Water + Isooctanol Filter ppt (Piperazine) Check->Hexa Yes (>3 eq) AcidBase Acid/Base Swing: 1. Dissolve in EtOAc 2. Extract w/ 1M HCl 3. Basify Aq -> Extract DCM Check->AcidBase No (N-Boc used) Hexa->AcidBase Filtrate Final Pure Mono-Substituted Piperazine AcidBase->Final

Caption: Optimized purification logic flow to remove excess starting material and non-basic impurities.

References

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). (2023). Retrieved from [Link][1]

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. (2018). Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

This guide provides a comprehensive technical overview for the purification of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine using column chromatography. Tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the purification of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established protocols with expert insights to navigate the specific challenges associated with purifying this basic, polar compound.

Understanding the Compound and Purification Challenges

{1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine is a substituted phenylethylamine derivative featuring a methylpiperazine moiety. Its structure contains two basic nitrogen centers: a primary amine on the ethyl chain and a tertiary amine within the piperazine ring. This dual basicity and the overall polarity of the molecule are central to the challenges encountered during its purification.

The primary difficulties arise from the strong interaction between these basic nitrogens and the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[1][2] This interaction can lead to several undesirable outcomes:

  • Peak Tailing/Streaking: The compound moves unevenly through the column, resulting in broad, asymmetric peaks and poor separation.[3]

  • Irreversible Adsorption: A portion of the compound can bind permanently to the silica, leading to significant yield loss.[1]

  • On-Column Degradation: The acidic nature of silica can potentially degrade sensitive compounds.[1][4]

Therefore, a successful purification strategy must actively counteract these effects to achieve high purity and recovery.

Recommended Purification Protocol

This section details a robust, step-by-step workflow for the purification of the target compound.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC Step 1: TLC Analysis & Solvent System Selection StationaryPhase Step 2: Choose Stationary Phase (e.g., Silica + Base) TLC->StationaryPhase Informs choice Packing Step 3: Column Packing StationaryPhase->Packing Loading Step 4: Sample Loading Packing->Loading Elution Step 5: Elution Loading->Elution Collection Step 6: Fraction Collection Elution->Collection Analysis Step 7: TLC Analysis of Fractions Collection->Analysis Isolation Step 8: Combine Pure Fractions & Remove Solvent Analysis->Isolation

Caption: Experimental workflow for amine purification.

Step 1: Thin Layer Chromatography (TLC) for Method Development

Before attempting column chromatography, it is crucial to identify a suitable mobile phase (eluent) using TLC.[5]

  • Prepare Test Solvents: Create small batches of potential mobile phases. A good starting point for this polar amine is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Add a Basic Modifier: To every test solvent, add a small amount of a basic modifier to prevent streaking. The most common choice is 0.5-2% triethylamine (TEA) .[3][6] An alternative is to use a 1-10% solution of ammonia in methanol as the polar component of your mobile phase.[3]

  • Spot and Develop: Spot your crude sample onto a silica gel TLC plate and develop the plate in a chamber saturated with the test eluent.

  • Analyze: Visualize the plate under UV light (for the aromatic ring) and then stain with ninhydrin (to detect the primary amine). A good solvent system will provide a baseline separation of your product from impurities and result in a product Rf value of approximately 0.25-0.35.

Parameter Recommendation Rationale
Stationary Phase Silica Gel TLC PlateMimics the conditions of the column.
Mobile Phase (Start) 95:5 DCM/MeOH + 1% TEAA moderately polar system to begin optimization.
Target Rf 0.25 - 0.35Provides the best resolution on a column.
Visualization UV (254 nm), Ninhydrin StainDetects the aromatic ring and primary amine, respectively.
Step 2: Stationary Phase Selection and Preparation

For this compound, standard silica gel is effective only if deactivated.

  • Recommended: Use standard flash chromatography silica gel (230-400 mesh).

  • Deactivation Method: The deactivation is achieved by incorporating a basic modifier (e.g., 1% TEA) into the mobile phase used for packing and running the column. This neutralizes the acidic silanol sites.[1][6]

  • Alternative: Basic alumina can also be an effective stationary phase for the separation of amines.[7]

Step 3: Column Packing

Proper packing is essential for a high-resolution separation.

  • Place a small plug of cotton or glass wool at the bottom of the column.[8]

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in your initial, least polar mobile phase (containing the basic modifier).

  • Pour the slurry into the column, and use gentle air pressure or gravity to pack it uniformly, ensuring no air bubbles or cracks form.[5][8]

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[7]

  • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

Step 4: Sample Loading
  • Dissolve the crude {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine in a minimal amount of DCM or the mobile phase.

  • Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4][5] This technique generally provides superior resolution compared to liquid loading.

  • Liquid Loading: If dry loading is not feasible, carefully add the concentrated sample solution dropwise to the top of the column, ensuring the bed is not disturbed.[9]

Step 5: Elution
  • Begin eluting with the mobile phase determined from your TLC analysis.

  • If impurities are much less polar than your product, you can start with a less polar solvent system (e.g., 100% DCM + 1% TEA) and gradually increase the polarity (gradient elution) by slowly increasing the percentage of methanol.[5]

  • Maintain a constant flow rate. Do not let the column run dry.

Step 6 & 7: Fraction Collection and Analysis
  • Collect the eluent in a series of numbered test tubes.

  • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of your compound and identify which fractions contain the pure product.[8]

Step 8: Isolation
  • Combine the fractions that contain only the pure product.

  • Remove the solvent and the triethylamine using a rotary evaporator. Gentle heating may be required to remove the last traces of TEA.

Troubleshooting Guide

This section addresses common issues encountered during the purification of basic amines in a question-and-answer format.

Troubleshooting Problem Identify Problem Tailing Peak Tailing / Streaking Problem->Tailing NoElution Compound Stuck at Top Problem->NoElution PoorSep Poor Separation Problem->PoorSep LowYield Low Recovery / Yield Problem->LowYield AddBase Solution: Add/Increase Basic Modifier (TEA, NH3) Tailing->AddBase Primary Cause: Acid-Base Interaction ChangeStationary Solution: Switch to Basic Alumina or Amine-Functionalized Silica Tailing->ChangeStationary NoElution->AddBase IncreasePolarity Solution: Increase Mobile Phase Polarity (e.g., more MeOH) NoElution->IncreasePolarity Cause: Strong Adsorption ShallowGradient Solution: Use a Shallower Elution Gradient PoorSep->ShallowGradient Cause: Compounds Eluting Too Close CheckLoading Solution: Check for Overloading. Use Dry Loading. PoorSep->CheckLoading LowYield->AddBase TestStability Solution: Test Compound Stability on Silica (2D TLC) LowYield->TestStability Cause: Decomposition or Irreversible Binding

Caption: Troubleshooting logic for amine chromatography.

Q1: My compound is streaking badly down the column, and the TLC spots are tailed. What's wrong?

A1: This is the most classic problem when purifying amines on silica gel.[3] It's caused by the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Primary Solution: Add a competing base to your mobile phase. Incorporate 0.5-2% triethylamine (TEA) or 1-2% of a concentrated ammonium hydroxide solution in your polar solvent (e.g., methanol).[3][6] This "competing" base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Alternative Solution: If adding a base is not sufficient or desired, switch to a more inert stationary phase. Basic alumina is an excellent choice for purifying amines.[7] Amine-functionalized silica columns also provide a less interactive surface.[1]

Q2: My compound has an Rf of 0 and will not move from the top of the column, even when I use 20% methanol in DCM.

A2: This indicates that your compound is very strongly adsorbed to the stationary phase.

  • Check for Base: First, ensure you have added a basic modifier like TEA to your eluent. Without it, the protonated amine will bind extremely tightly to the silica.[1]

  • Increase Polarity Further: You may need a more aggressive solvent system. A solution of 10% concentrated ammonium hydroxide in methanol can be used as the polar component in your mobile phase with DCM.[4]

  • Consider Reversed-Phase: For highly polar amines that are difficult to elute from normal-phase columns, reversed-phase chromatography (e.g., on a C18 column) can be a superior alternative.[3] In this case, the mobile phase would be a polar mixture, such as acetonitrile and water, often with a basic modifier to ensure good peak shape.[1]

Q3: The separation between my product and a key impurity is very poor.

A3: This is a resolution issue that requires careful optimization of the mobile phase.

  • Optimize Solvent System: Go back to TLC and test different solvent ratios to maximize the separation (ΔRf) between your product and the impurity. Sometimes, changing one of the solvents entirely (e.g., using ethyl acetate instead of DCM) can alter the selectivity and improve separation.

  • Use a Shallow Gradient: If you are using a gradient elution, make the increase in polarity more gradual. A slower, shallower gradient gives the compounds more time to interact with the stationary phase, which can significantly improve resolution.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[10] Ensure you are not exceeding the column's capacity (typically 1-5% of the silica weight, depending on the difficulty of the separation).

Q4: My yield is very low, even though the TLC showed a clean reaction. Where did my compound go?

A4: The compound is likely either irreversibly binding to the column or decomposing.

  • Ensure Deactivation: This problem highlights the critical importance of deactivating the silica with a base. Without a modifier like TEA, a significant portion of the amine can remain stuck to the column.[1]

  • Check for Stability: Test your compound's stability on silica. Spot the crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound is decomposing on the silica.[4] In this case, using a less acidic stationary phase like basic alumina or running the column quickly is essential.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities I might find in my crude {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine? A: Impurities will depend on the synthetic route but can include unreacted starting materials (e.g., 1-(4-ethylphenyl)-4-methylpiperazine or a precursor lacking the amine group), reagents, and side-products from incomplete or competing reactions. For instance, if the amine was introduced via reduction of a nitrile or azide, you might have residual amounts of those functional groups.

Q: How do I remove triethylamine (TEA) from my final product? A: Triethylamine is volatile (boiling point ~89 °C) and can typically be removed on a rotary evaporator under high vacuum. If traces remain, you can co-evaporate the product with a solvent like toluene or DCM several times to azeotropically remove the residual TEA.

Q: Can I use a different base besides triethylamine in my mobile phase? A: Yes. Ammonia, often used as a 1-10% solution in methanol, is a very effective alternative.[3] Pyridine can also be used, but it is less common due to its higher boiling point and strong odor.[3] TEA is generally preferred for its effectiveness and ease of removal.

Q: Is an initial acid-base extraction recommended before chromatography? A: Yes, an initial liquid-liquid extraction can be highly beneficial.[11] By dissolving the crude mixture in an organic solvent (like DCM) and extracting with an acidic aqueous solution (e.g., 1 M HCl), the basic amine product will move into the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with 1 M NaOH) and re-extracted with an organic solvent to recover the purified basic fraction, which can then be further purified by column chromatography.[11]

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Column Chromatography. AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

Sources

Optimization

troubleshooting low yields in the synthesis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

This technical guide addresses the synthesis and troubleshooting of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine . Based on the structural motif, this molecule is a 1-phenylethylamine derivative substituted with a ba...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine .

Based on the structural motif, this molecule is a 1-phenylethylamine derivative substituted with a basic N-methylpiperazine moiety. The synthesis typically involves the reductive amination of the corresponding ketone: 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone .

Low yields in this specific transformation are usually caused by three factors: incomplete imine formation (due to the electron-rich piperazine ring deactivating the ketone), poor extraction efficiency (amphiphilic nature of the product), or catalyst poisoning (if using hydrogenation).

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Yields & Protocol Optimization[1]

Part 1: Diagnostic & Triage

Identify your failure mode before changing the protocol.

The synthesis of this target relies on converting a methyl ketone to a primary amine. Analyze your current workflow against these known failure points:

SymptomProbable CauseTechnical Explanation
Starting Material (SM) Remains Equilibrium Stagnation The electron-donating piperazine ring makes the ketone carbonyl less electrophilic.[1] Standard imine formation (Ammonium Acetate/NaBH₃CN) is often too slow.
Low Mass Recovery "Greasing Out" / pH Issues The product has two basic centers (piperazine + primary amine). If the workup pH is <11, the product remains protonated and trapped in the aqueous phase.
Secondary Amine Impurity Dimerization The newly formed primary amine reacts with unreacted ketone (Reductive Alkylation) faster than ammonia does.
Emulsions Titanium Hydrolysis If using Ti(OiPr)₄, improper quenching creates gelatinous TiO₂ that traps the product.

Part 2: The "Golden Route" Protocol

Recommended Solution: Titanium(IV) Isopropoxide Mediated Reductive Amination

For electron-rich acetophenones where standard reductive amination fails, the Titanium(IV) Isopropoxide [Ti(OiPr)₄] method is the industry standard. It acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

Reagents & Stoichiometry
  • Substrate: 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone (1.0 equiv)

  • Ammonia Source: 7M NH₃ in Methanol (5.0 - 7.0 equiv) or NH₄Cl (2.0 equiv) + Et₃N (2.0 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Anhydrous Methanol or Ethanol[1]

Step-by-Step Protocol
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under N₂, dissolve the ketone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

    • Add Ti(OiPr)₄ (2.0 eq) . The solution may turn slightly yellow/orange.

    • Add the ammonia source (e.g., 7M NH₃ in MeOH).

    • Crucial: Stir at room temperature for 6–12 hours . Do not add the reductant yet. Monitor by LCMS for the disappearance of the ketone (m/z = 219) and appearance of the imine (m/z ≈ 218, often unstable on LCMS) or hydrolysis product.

    • Why: The Ti-complex must form completely to prevent dimerization.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 eq) portion-wise (Caution: H₂ gas evolution).

    • Allow to warm to room temperature and stir for 3 hours.

  • Quenching & Workup (The Yield Killer):

    • Quench: Add 2M Ammonium Hydroxide (NH₄OH) slowly. Do not use water alone.[1]

    • The TiO₂ Fix: A white precipitate will form. Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc/MeOH (9:1).

    • Extraction:

      • The filtrate will be biphasic. Separate layers.

      • pH Check: Ensure the aqueous layer is pH > 12 . Use NaOH if necessary.

      • Extract aqueous layer 3x with DCM/Isopropanol (3:1) . Standard EtOAc is often insufficient for piperazine derivatives.

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the specific role of Titanium in preventing the common "stalled equilibrium" issue.

ReductiveAmination cluster_0 Critical Control Point Ketone Ketone Substrate (Electron Rich) Ti_Complex Ti-Activated Complex (Lewis Acid Activation) Ketone->Ti_Complex + Ti(OiPr)4 Imine Ti-Imine Species (Water Scavenged) Ti_Complex->Imine + NH3 / -Ti(OH)x Hydrolysis Reversion to Ketone Ti_Complex->Hydrolysis Water ingress Reduction Borohydride Reduction (0°C) Imine->Reduction + NaBH4 Dimer Secondary Amine Dimer (Impurity) Imine->Dimer If Reduction too fast Product Target Amine (Racemic) Reduction->Product Workup (pH > 12)

Caption: Figure 1. Titanium-mediated pathway preventing equilibrium reversion and dimerization.

Part 4: Troubleshooting FAQs

Q1: I am seeing a large M+1 peak at 435 in LCMS. What is this? A: This is the dimer (bis-alkylated amine).[1]

  • Cause: The primary amine product reacted with the starting ketone. This happens if the imine formation (Step 1) wasn't complete before adding NaBH₄, or if the concentration was too high.

  • Fix: Increase the amount of NH₃ (to 10 eq) and ensure the Ti-complexation step runs for at least 8 hours before reduction. Dilute the reaction to 0.1 M.

Q2: My crude yield is 30%, but LCMS showed 90% conversion. Where is my product? A: It is likely in your aqueous waste stream.

  • Analysis: The N-methylpiperazine motif is highly polar. At neutral pH (pH 7), the piperazine is protonated (dicationic species).

  • Fix: You must adjust the aqueous phase to pH 12-14 using 2N NaOH before extraction. Use a solvent system of DCM:Isopropanol (9:1) or Chloroform:Ethanol (9:1) for extraction. Simple Ether or Hexane extractions will fail.

Q3: The reaction turns into a solid white gel upon adding water. I can't separate layers. A: This is a titanium emulsion.

  • Fix: Do not use water to quench. Use 2M NH₄OH or 1M NaOH . If the emulsion persists, add Potassium Sodium Tartrate (Rochelle's Salt) saturated solution and stir vigorously for 2 hours. The tartrate chelates the titanium, breaking the emulsion and allowing phase separation.

Q4: Can I use the Leuckart-Wallach reaction (Ammonium Formate) instead? A: It is not recommended for this substrate.[1]

  • Reason: The Leuckart reaction requires high temperatures (140°C+). The piperazine ring is thermally stable, but the yields are typically lower (40-50%) due to sublimation of ammonium carbonate and difficult hydrolysis of the intermediate N-formyl species. The Ti(OiPr)₄ method typically yields 80-95%.

References

  • Titanium-Mediated Reductive Amination Standard Protocol

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and primary amines." Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Establishes the core mechanism of using Ti(OiPr)
  • Synthesis of Piperazine-Acetophenone Intermediates

    • PubChem Compound Summary for 4-(4-Methyl-1-piperazinyl)acetophenone.
    • Relevance: Confirms the starting material properties and stability d
  • Workup Strategies for Polar Amines

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
    • Relevance: Provides grounding for the extraction difficulties (logD)
  • Alternative Reductive Amination Methods (Review)

    • Afanasyev, O. I., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews.
    • Relevance: Comparative analysis of Leuckart vs. Borohydride methods.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine Free Base

Status: Operational Ticket ID: STAB-MPPEA-001 Assigned Specialist: Senior Application Scientist Executive Summary You are working with {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine , a bifunctional intermediate contai...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-MPPEA-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine , a bifunctional intermediate containing a primary benzylic amine and a tertiary N-methyl piperazine moiety.

As a free base , this molecule is thermodynamically unstable in standard atmospheric conditions. It exhibits three primary degradation vectors:

  • Carbamylation: Rapid reaction with atmospheric CO₂ to form solid carbamates.

  • N-Oxidation: Oxidative attack on the piperazine ring by O₂.

  • Hygroscopicity: Absorption of atmospheric moisture, accelerating hydrolysis and oxidation.

This guide provides troubleshooting workflows to diagnose instability and protocols to maximize shelf-life.

Part 1: Diagnostic Hub (Troubleshooting)

Symptom: The oil/solid has developed a white, crusty precipitate on the surface.

Diagnosis: Carbamate Formation Mechanism: The primary amine group (–NH₂) is a strong nucleophile. Upon exposure to air, it reacts with Carbon Dioxide (CO₂) to form a carbamic acid, which instantly reacts with another equivalent of amine to form an ammonium carbamate salt. This is the most common failure mode for this compound class.

Corrective Action:

  • Immediate: Do not discard. Carbamate formation is reversible.[1]

  • Rescue Protocol: Dissolve the material in a solvent (e.g., Dichloromethane) and wash with aqueous NaOH (1M). The base deprotonates the ammonium salt, releasing CO₂ and regenerating the free base. Dry over Na₂SO₄ and concentrate.

  • Prevention: Strict inert gas atmosphere (Argon preferred over Nitrogen due to density).

Symptom: The material has turned from colorless/pale yellow to dark brown or amber.

Diagnosis: Oxidative Degradation (N-Oxide/Imine Formation) Mechanism:

  • Piperazine Oxidation: The electron-rich tertiary amine in the piperazine ring is susceptible to N-oxide formation by atmospheric oxygen.

  • Benzylic Oxidation: While slower, the benzylic position can oxidize to form imines or ketones over long storage periods.

Corrective Action:

  • Assessment: Check purity via LC-MS. If purity is >95%, the color is likely due to trace impurities (highly colored conjugated species) and may not affect biological assays.

  • Purification: If degradation is significant (>5%), repurify via silica gel chromatography (DCM/MeOH/NH₃ system).

  • Prevention: Store at -20°C or -80°C to kinetically inhibit oxidation rates.

Symptom: The material weight has increased, and it appears "wet" or sticky.

Diagnosis: Hygroscopicity Mechanism: The free base is hygroscopic. Absorbed water acts as a medium that accelerates both oxidation and carbamate formation.

Corrective Action:

  • Drying: Lyophilization (freeze-drying) from benzene or dioxane (if safety permits) or high-vacuum drying over P₂O₅.

  • Prevention: Store in a desiccator or sealed vial with parafilm under the cap threads, not just over them.

Part 2: Mechanisms of Degradation (Visualization)

The following diagram details the chemical pathways leading to the instability of your compound.

DegradationPathways Compound {1-[4-(4-Methylpiperazin-1-yl) phenyl]ethyl}amine (Active Free Base) Carbamate Ammonium Carbamate Salt (White Crust/Solid) Compound->Carbamate Nucleophilic Attack (Reversible) NOxide N-Oxide / Imines (Yellow/Brown Oil) Compound->NOxide Radical Oxidation (Irreversible) Hydrolysis Hydrolysis/Wet Oil (Accelerated Degradation) Compound->Hydrolysis Hygroscopic Absorption CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide Water Moisture (H2O) Water->Hydrolysis Hydrolysis->Carbamate Catalyzes Hydrolysis->NOxide Catalyzes

Figure 1: Degradation pathways showing the causality between atmospheric exposure and physical changes (crusting vs. discoloration).

Part 3: Optimized Storage Protocols

Protocol A: The "Argon Blanket" (Standard Daily Use)

Use this for samples accessed frequently (weekly).

  • Container Selection: Use amber glass vials with PTFE (Teflon)-lined screw caps . Avoid polyethylene (PE) caps as they are permeable to O₂ over time.

  • Purge: Connect a pasture pipette to an Argon line (Argon is heavier than air and sinks, displacing O₂/CO₂ more effectively than Nitrogen).

  • Overlay: Gently flow Argon into the vial for 15–30 seconds. Do not bubble through the liquid (to avoid evaporation), just overlay the headspace.

  • Seal: Cap immediately while the Argon is still flowing.

  • Seal Reinforcement: Wrap the cap junction with Parafilm® M.

Protocol B: Long-Term Storage (Archival)

Use this for storage >1 month.

  • Aliquot: Divide the bulk material into single-use aliquots to avoid freeze-thaw cycles.

  • Solvent Storage (Optional but Recommended): Store as a concentrated solution (e.g., 100 mM) in anhydrous DMSO or Ethanol . Solvation often reduces the rate of surface-area-dependent oxidation compared to the neat oil/solid.

  • Temperature: Store at -20°C or -80°C .

  • Desiccation: Place vials inside a secondary container (jar) containing desiccant packets (Silica gel or Drierite).

Protocol C: The "Rescue" (Carbamate Reversal)

Use this if white solid has formed.

  • Dissolve: Add Dichloromethane (DCM) to the solid. The carbamate may not dissolve fully yet.

  • Base Wash: Add an equal volume of 1M NaOH or Sat. NaHCO₃ . Shake vigorously.

    • Chemistry: The base removes the proton from the ammonium species, forcing the equilibrium back to the amine and releasing CO₂ gas.

  • Extraction: Separate the organic layer.

  • Dry: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentrate: Remove solvent under vacuum. The resulting oil should be the pure free base.

Part 4: Stability Data & Specifications

ParameterSpecification / Recommendation
Ideal Physical State Pale yellow to colorless oil (or low-melting solid).
Storage Temperature -20°C (Short term), -80°C (Long term >6 months).
Atmosphere Inert Gas (Argon preferred).
Critical Incompatibility CO₂ (Air) , Strong Oxidizers, Acid Chlorides, Chloroformates.
Container Material Type I Borosilicate Glass (Amber). Avoid plastics for long-term storage.
Shelf Life (Proper Storage) ~12 Months (at -20°C under Argon).
Shelf Life (Ambient Air) < 48 Hours (Significant carbamate formation likely).

References

  • Reversible Reaction of Amines with CO₂

    • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.[1]

    • Source: MDPI (Processes).
    • Relevance: Explains the mechanism of carbamate formation in primary amines and its reversibility.
    • URL:[Link][2]

  • Oxidation of Piperazine Derivatives

    • Title: Stereochemistry of oxidation of N-methylpiperidine.[3]

    • Source: Tetrahedron / Stack Exchange Summary.
    • Relevance: Details the N-oxidation susceptibility of N-methyl
    • URL:[Link]

  • General Amine Storage Guidelines

    • Title: Benzylamine Storage and Stability.[4][5]

    • Source: ChemicalBook / Safety D
    • Relevance: Provides baseline handling for benzylic amines (analogous to the target structure).
  • Carbamate Protection Groups

    • Title: Protecting Groups for Amines: Carbamates.[1][6][7]

    • Source: Master Organic Chemistry.
    • Relevance: Discusses the chemical stability and removal conditions of carbamates, valid
    • URL:[Link]

Sources

Optimization

identifying degradation products of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine via LC-MS

Case ID: T-219-AMINE Subject: Degradation Product Identification & Method Optimization Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Introduction You are likely analyzing {1-[4-(4-Methylpi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-219-AMINE Subject: Degradation Product Identification & Method Optimization Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction

You are likely analyzing {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine (MW 219.33 Da, [M+H]⁺ 220.18), a molecule characterized by two distinct basic centers: a primary ethylamine side chain and a tertiary methylpiperazine ring.

This dual-basic nature creates specific analytical challenges. The primary amine is highly polar and reactive, while the piperazine ring is a "hotspot" for oxidative degradation. If you are observing low mass balance in stress testing or struggling to separate degradation products (DPs) from the parent peak, this guide addresses those specific failure modes.

Module 1: Chromatographic Troubleshooting

The Problem: The parent molecule and its polar degradants (N-oxides, dealkylated species) likely co-elute or exhibit severe peak tailing on standard C18 columns with acidic mobile phases.

The Mechanism: At low pH (0.1% Formic Acid), both the piperazine nitrogen and the primary amine are protonated. These positive charges interact with residual silanols on the silica backbone of the column, causing tailing. Furthermore, the molecule is too hydrophilic to retain well on C18, causing it to elute in the void volume where ion suppression is highest.

Optimization Protocol: HILIC vs. High-pH RP

Use this decision matrix to select the correct separation mode.

ChromatographyDecision Start Start: Poor Retention/Tailing CheckLogP Is LogP < 0? Start->CheckLogP HILIC_Route Route A: HILIC Mode CheckLogP->HILIC_Route Yes (Very Polar) RP_Route Route B: High pH RPLC CheckLogP->RP_Route No (Moderately Polar) HILIC_Details Stationary Phase: Amide or Bare Silica Mobile Phase: ACN/Water + 10mM NH4OAc Gradient: 95% B -> 50% B HILIC_Route->HILIC_Details RP_Details Stationary Phase: Hybrid C18 (High pH stable) Mobile Phase: 10mM NH4HCO3 (pH 10) Gradient: 5% B -> 95% B RP_Route->RP_Details

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity.

Critical Setup Step: If choosing High pH RPLC , you must use a hybrid-silica column (e.g., polymeric or ethylene-bridged). Standard silica columns will dissolve at pH > 8.0, destroying your column and contaminating your MS source.

Module 2: Degradation Pathway Elucidation

The Problem: You observe new peaks but cannot distinguish between isomers (e.g., N-oxide vs. Hydroxylation) or identify the structure of the degradant.

The Science: The piperazine ring is the most labile portion of this molecule. Under oxidative stress (peroxide/AIBN), it forms N-oxides. Under photolytic or thermal stress, it undergoes N-dealkylation. The primary amine is susceptible to oxidative deamination.

Master Degradation Map

DegradationMap Parent Parent Molecule [M+H]+ 220 NOxide Piperazine N-Oxide (+16 Da) [M+H]+ 236 Parent->NOxide Oxidation (H2O2) DesMethyl N-Desmethyl (-14 Da) [M+H]+ 206 Parent->DesMethyl Metabolism/Stress Deamination Oxidative Deamination (Ketone Formation) (-1 Da from Parent) [M+H]+ 219 Parent->Deamination Oxidative Deamination RingOpen Ethylenediamine Derivatives (Ring Opening) NOxide->RingOpen Secondary Degradation

Figure 2: Primary degradation pathways for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine.

Differentiation Protocol: The "Isobaric" Trap

A common error is confusing N-oxidation (addition of oxygen to Nitrogen) with Hydroxylation (addition of OH to Carbon). Both result in a +16 Da mass shift ([M+H]⁺ 236).

Step-by-Step Differentiation:

  • Isolate the Precursor: Select m/z 236.18 for MS/MS fragmentation.

  • Apply Collision Energy (CE): Ramp CE from 20-50 eV.

  • Analyze Neutral Losses:

FeatureN-Oxide (Piperazine)Hydroxylation (C-OH)
Key Neutral Loss -16 Da or -17 Da (Loss of Oxygen or OH radical)-18 Da (Loss of H₂O)
Mechanism N-O bond is weak; cleaves easily.Dehydration requires elimination across C-C bond.
Retention Time Elutes earlier than parent in RPLC (more polar).Elutes slightly earlier or later depending on position.
Diagnostic Ion High abundance of [M+H-16]⁺High abundance of [M+H-18]⁺

Citation: Distinguishing N-oxides from hydroxylated metabolites via MS/MS neutral loss patterns is a standard validation requirement in metabolite identification [1, 2].

Module 3: Fragmentation & Spectral Analysis

To confirm identity, you must assign fragments. The parent molecule ([M+H]⁺ 220) fragments predictably.

Theoretical Fragment Table:

m/z (approx)Fragment StructureOrigin
203.15 [M+H - NH₃]⁺Loss of ammonia from primary ethylamine side chain.
177.12 [M+H - 43]⁺Loss of the ethylamine group (C₂H₅N) via alpha-cleavage.
120.08 Phenyl-Ethylamine cationCleavage of the piperazine ring from the phenyl group.
99.09 Methylpiperazine cationCharge retention on the piperazine ring after cleavage.

Troubleshooting Tip: If you see a dominant peak at m/z 203 in your full scan (MS1) spectrum, your source temperature is likely too high, causing in-source fragmentation (loss of ammonia). Lower the desolvation temperature by 50°C to preserve the molecular ion.

Frequently Asked Questions (FAQ)

Q: I see a degradation product at [M+H]⁺ 439. What is it? A: This is likely a dimer . Primary amines can react with themselves or degradation intermediates (like aldehydes formed from deamination) to form imines or dimers. Check if the peak intensity increases non-linearly with concentration.

Q: My "N-oxide" peak splits into two peaks. Why? A: The piperazine ring has two nitrogens. While the N-methyl nitrogen is more basic and sterically accessible, oxidation can occur at either nitrogen (N1 or N4), or even on the primary amine side chain (though less likely without specific enzymes). These are regioisomers and will separate chromatographically.

Q: The parent peak area is decreasing, but I don't see any new peaks in the Total Ion Chromatogram (TIC). A:

  • Mass Balance Issue: The degradants might be volatile (e.g., cleavage into small amines) or not ionizing in ESI+.

  • UV vs. MS: Check your UV (PDA) trace. If peaks appear in UV but not MS, the degradants may have lost the basic nitrogen required for protonation.

  • Diverting to Waste: Ensure your divert valve isn't sending the early-eluting polar degradants to waste.

References

  • Ma, S., & Chowdhury, S. K. (2011). Data acquisition and data mining techniques for metabolite identification using LC-MS/MS. Analytical Chemistry. (General principles of N-oxide vs Hydroxyl differentiation).

  • FDA Guidance for Industry. (2025). Q1B Photostability Testing of New Drug Substances and Products.

  • Holčapek, M., et al. (2012). Effects of mobile phase pH on the retention and selectivity of polar and non-polar compounds in reversed-phase liquid chromatography. Journal of Chromatography A. (Basis for High pH RPLC protocol).

Troubleshooting

recrystallization solvents for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine hydrochloride

This guide outlines the purification strategy for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine hydrochloride . This molecule combines a lipophilic phenyl core with two highly polar, basic centers (the N-methylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification strategy for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine hydrochloride .

This molecule combines a lipophilic phenyl core with two highly polar, basic centers (the N-methylpiperazine and the ethylamine), both of which are likely protonated in the hydrochloride form. This creates a highly polar, ionic solid that presents specific challenges, such as hygroscopicity and a tendency to "oil out" rather than crystallize.

Part 1: Executive Summary & Solvent Selection

For the hydrochloride salt of this amine, the polarity index suggests that non-polar solvents (Hexane, Heptane) will be ineffective for dissolution, while highly polar protic solvents (Water, Methanol) may be too soluble to force crystallization without an anti-solvent.

Primary Solvent Recommendations
Solvent SystemRoleMechanism of ActionRecommendation Level
Isopropanol (IPA) Single SolventOffers a "Goldilocks" polarity. High solubility at reflux, significantly lower solubility at RT/0°C.⭐⭐⭐⭐⭐ (Highest)
Ethanol (Abs.) Single SolventGood for very pure samples. Risk: Product may remain too soluble even at low temps.⭐⭐⭐⭐
MeOH / Et₂O Solvent / Anti-SolventMethanol dissolves the salt; Diethyl Ether (or MTBE) forces precipitation. Best for high-yield recovery.⭐⭐⭐⭐
Acetonitrile Single SolventA polar aprotic option. Useful if the impurity profile is polar (e.g., inorganic salts).⭐⭐⭐

Part 2: Technical Deep Dive & Protocols

The Physicochemical Logic

The target molecule contains a piperazine ring , which is structurally prone to holding water and forming hydrates [1].[1][2][3][4] The hydrochloride salt form increases the lattice energy, making the compound a high-melting solid, but the aliphatic amine side chain adds rotational freedom that can inhibit orderly crystal packing.

  • Why IPA? Isopropanol has a lower dielectric constant (

    
    ) than Methanol (
    
    
    
    ). This ensures that while the ionic salt dissolves at boiling point (82°C), the solvent cannot sustain the ionic interactions as thermal energy decreases, forcing the lattice to reform [2].
  • Why Avoid Water? While water is an excellent solvent for HCl salts, removing it requires high heat or lyophilization, which risks degrading the piperazine ring (oxidation/ring opening) or trapping moisture (hygroscopicity) [3].

Protocol A: The "Standard" Isopropanol Recrystallization

Use this for initial purification of crude material.

  • Preparation: Place 1.0 g of crude hydrochloride salt in a 50 mL round-bottom flask (RBF).

  • Dissolution: Add Isopropanol (IPA) in small aliquots (start with 5 mL) while heating to reflux (82°C).

    • Critical Step: Swirl constantly. If the solid turns into a "gum" or oil at the bottom, add slightly more solvent.

  • Saturation: Continue adding hot IPA until the solid just dissolves. Add an excess of 10-15% solvent to prevent premature precipitation during filtration.

  • Hot Filtration: Quickly filter the boiling solution through a pre-warmed glass frit or funnel to remove insoluble mechanical impurities (dust, silica).

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.

    • Observation: If oil droplets appear, reheat and add 1-2 mL of Ethanol to increase solubility, then cool again.

  • Harvest: Once thick crystals form at RT, move to an ice bath (0-4°C) for 30 minutes. Filter and wash with cold IPA.

Protocol B: The "Crash" Method (Methanol/Ether)

Use this if Protocol A fails or yield is too low.

  • Dissolution: Dissolve the salt in the minimum amount of Methanol at room temperature. (It should be very soluble).

  • Anti-Solvent Addition: Slowly add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

  • Cloud Point: Stop adding ether when a persistent cloudiness (turbidity) appears.

  • Nucleation: Add one drop of Methanol to clear the solution. Cover and let stand undisturbed.

  • Precipitation: As the solvents vapor-diffuse or cool, crystals should form.

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This is common with piperazine salts. It occurs when the liquid-liquid phase separation occurs before the solid-liquid boundary.

  • Fix 1 (Seeding): Add a tiny crystal of pure product (seed) to the solution at the cloud point.

  • Fix 2 (Trituration): Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Fix 3 (Solvent Mod): The solution is likely too concentrated. Add more solvent and reheat.[5]

Q: The crystals are hygroscopic and turn to mush on the filter paper. A: Piperazine salts absorb atmospheric water rapidly [4].

  • Fix: Perform filtration under a nitrogen blanket or use a Schlenk line. Dry the product immediately in a vacuum oven at 40°C over

    
     or silica desiccant.
    

Q: Can I use Ethyl Acetate? A: Likely no. Amine hydrochloride salts are generally insoluble in pure Ethyl Acetate. However, it can be used as an anti-solvent if paired with Methanol or Ethanol.

Part 4: Process Visualization

The following diagram illustrates the decision matrix for solvent selection based on the behavior of the crude material.

RecrystallizationLogic Start Start: Crude HCl Salt SolubilityTest Solubility Test (100mg) Start->SolubilityTest CheckIPA Soluble in Hot IPA? SolubilityTest->CheckIPA CheckEtOH Soluble in Cold EtOH? CheckIPA->CheckEtOH No (Insoluble) MethodA Method A: IPA Recrystallization (Heat -> Cool -> Filter) CheckIPA->MethodA Yes (Ideal) MethodB Method B: MeOH/Ether (Vapor Diffusion/Anti-Solvent) CheckEtOH->MethodB Yes (Too Soluble) MethodC Method C: Trituration (Boil in EtOAc -> Cool) CheckEtOH->MethodC No (Insoluble in Alcohols) MethodA->MethodB Yield < 50% MethodA->MethodC Oils Out

Caption: Decision tree for selecting the optimal purification pathway based on initial solubility observations.

References

  • BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • ChemicalBook. (2024). Piperazine Compounds and Stability. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectroscopic Analysis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine: A Predictive and Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine, a molecule of interest due to its prevalence as a scaffold in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive approach grounded in the fundamental principles of NMR spectroscopy and comparative data from structurally related compounds. We will dissect the molecule into its constituent fragments—the para-substituted aromatic ring, the ethylamine moiety, and the N-methylpiperazine group—to forecast the chemical shifts, multiplicities, and integration of each proton signal. This predictive framework not only serves as a powerful tool for structural verification but also aids in identifying potential impurities and alternative structures.

Predicted ¹H NMR Spectrum of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

The predicted ¹H NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to each unique proton environment. The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm), the splitting patterns (multiplicity), and the relative number of protons (integration) for each signal. These predictions are based on established substituent effects on aromatic rings and known chemical shifts for similar alkyl and heterocyclic moieties.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a (Aromatic)~ 7.2 - 7.4Doublet2H
H-b (Aromatic)~ 6.8 - 7.0Doublet2H
H-c (CH)~ 4.0 - 4.2Quartet1H
H-d (CH₃)~ 1.3 - 1.5Doublet3H
H-e (Piperazine CH₂)~ 3.1 - 3.3Triplet4H
H-f (Piperazine CH₂)~ 2.4 - 2.6Triplet4H
H-g (N-CH₃)~ 2.2 - 2.4Singlet3H
H-h (NH₂)~ 1.5 - 2.5 (broad)Singlet (broad)2H

Rationale for Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectrum is a composite of the signals from the three key structural fragments of the molecule.

The para-Disubstituted Aromatic Ring (Protons H-a and H-b)

The benzene ring is substituted at the 1 and 4 positions, which will result in a characteristic splitting pattern for the aromatic protons.[3]

  • Protons H-a: These protons are ortho to the ethylamine group and meta to the methylpiperazine group. The ethylamine group is an activating, electron-donating group, which would typically shield the ortho protons, shifting them upfield. Conversely, the nitrogen of the piperazine ring is also electron-donating. The interplay of these two groups is predicted to place the signal for H-a in the range of δ 7.2 - 7.4 ppm . These protons will be split by the adjacent H-b protons, resulting in a doublet .[4]

  • Protons H-b: These protons are ortho to the methylpiperazine group and meta to the ethylamine group. The strong electron-donating nature of the piperazine nitrogen will shield these protons, shifting their signal significantly upfield compared to unsubstituted benzene (δ 7.3 ppm).[5] We predict a chemical shift in the range of δ 6.8 - 7.0 ppm . These protons will be split by the adjacent H-a protons, also resulting in a doublet .

The Ethylamine Moiety (Protons H-c, H-d, and H-h)

The ethylamine side chain will exhibit a classic ethyl group splitting pattern, with the methine proton further deshielded by the adjacent aromatic ring and the amine group.

  • Proton H-c (Methine): This proton is a benzylic proton and is also attached to the carbon bearing the amine group. The proximity to the aromatic ring will cause significant deshielding. Its signal is predicted to be a quartet due to coupling with the three H-d protons, appearing around δ 4.0 - 4.2 ppm .[3]

  • Protons H-d (Methyl): The three protons of the methyl group will be split by the single H-c proton, resulting in a doublet at approximately δ 1.3 - 1.5 ppm .[3]

  • Protons H-h (Amine): The protons of the primary amine group typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift can vary depending on the solvent and concentration, but is anticipated in the range of δ 1.5 - 2.5 ppm .[6]

The N-Methylpiperazine Moiety (Protons H-e, H-f, and H-g)

The N-methylpiperazine ring has two sets of chemically non-equivalent methylene protons and a methyl group.

  • Protons H-e (Piperazine): These four protons are on the carbons adjacent to the phenyl ring. The electron-withdrawing effect of the aromatic ring will deshield these protons, and they are expected to appear as a triplet around δ 3.1 - 3.3 ppm , due to coupling with the adjacent H-f protons.[2]

  • Protons H-f (Piperazine): These four protons are on the carbons adjacent to the N-methyl group. They will appear as a triplet at approximately δ 2.4 - 2.6 ppm , coupled to the H-e protons.[7]

  • Protons H-g (N-Methyl): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet around δ 2.2 - 2.4 ppm .[2]

Visualizing the Proton Environments

The following diagram illustrates the unique proton environments in {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine.

Figure 1. Molecular structure of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine with labeled proton environments.

Comparison with Alternative Structures and Impurities

The predicted ¹H NMR spectrum provides a unique fingerprint for the target molecule. Deviations from this pattern can indicate the presence of impurities or alternative isomeric structures.

  • Positional Isomers: If the ethylamine and methylpiperazine groups were in ortho or meta positions relative to each other, the aromatic region of the spectrum would be significantly more complex than the two-doublet pattern predicted for the para isomer.[8]

  • Starting Materials: The presence of unreacted starting materials, such as 4-(4-methylpiperazin-1-yl)benzaldehyde or nitroethane, would introduce characteristic signals (e.g., an aldehyde proton around δ 9-10 ppm).

  • Alternative N-Alkylation: If the ethyl group were attached to the other nitrogen of the piperazine ring, the symmetry of the piperazine signals would be lost, leading to more complex multiplets.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum for verification against these predictions, the following protocol is recommended.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the solid {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for the labile NH₂ protons.[9]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30 or a similar single-pulse experiment.

  • Set appropriate acquisition parameters, including:

    • Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.

    • Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

  • Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID).

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative proton ratios.

The following diagram illustrates the general workflow for acquiring and processing the ¹H NMR data.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert into Spectrometer d->e f Lock and Shim e->f g Acquire FID f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Calibrate and Integrate i->j k Analyze Spectrum j->k

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

This guide provides an in-depth, comparative analysis for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine. As a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine. As a critical quality attribute, purity must be unequivocally demonstrated using a validated analytical procedure.[1][2] This document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices, comparing viable alternatives, and culminating in a fully validated method that adheres to international regulatory standards.[1][3][4]

Defining the Analytical Challenge: The Analyte and the Objective

The target analyte, {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine, presents several distinct chemical features that directly inform our method development strategy:

  • Two Basic Centers: The molecule contains both a primary amine on the ethyl chain and a tertiary amine within the piperazine ring. These basic functionalities are prone to strong interactions with acidic residual silanols on conventional silica-based columns, a common cause of poor peak shape (tailing).[5]

  • Chiral Center: The presence of a stereocenter at the ethylamine carbon means enantiomers exist. While this guide focuses on an achiral purity method to separate the compound from process-related impurities and degradants, the potential need for a separate chiral method to determine enantiomeric excess is a critical consideration in overall quality control.[6][7][8][9]

  • UV Chromophore: The phenyl ring provides sufficient UV absorbance, making UV detection a straightforward and robust choice for quantification.

Our Analytical Target Profile (ATP) , in line with modern ICH Q14 principles, is to develop a stability-indicating reverse-phase HPLC (RP-HPLC) method capable of accurately and precisely quantifying the main analyte and separating it from all potential process impurities and degradation products with a resolution (Rₛ) > 1.5.[10][11][12]

cluster_Analyte Analyte Properties cluster_Challenges Method Development Challenges cluster_Solutions Strategic Solutions A Dual Basic Amines D Peak Tailing on Silica Columns A->D causes B Chiral Center E Achiral vs. Chiral Separation B->E necessitates C UV Chromophore F Detector Selection C->F enables G pH Control & Column Choice D->G addressed by H Focus on Achiral Purity Method E->H informs I UV Spectrophotometry F->I guides

Caption: Logical relationships between analyte properties and method development strategy.

Comparative Evaluation of Core Chromatographic Parameters

A systematic, science-based approach to method development involves the individual and combined assessment of the stationary phase, mobile phase pH, and organic modifier. We will compare common choices to arrive at an optimized, robust method.

Stationary Phase: A Head-to-Head Comparison

The choice of a reversed-phase column is paramount for retaining the analyte while minimizing undesirable secondary interactions.[13][14] We compared three distinct stationary phases to evaluate their performance in managing the basic nature of our analyte.

Experimental Protocol: Column Screening

  • Columns:

    • Alternative 1: Standard C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

    • Alternative 2: Polar-Embedded C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 5 µm)

    • Alternative 3: C8 (e.g., Agilent Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A generic gradient of 10-90% Acetonitrile in 0.1% Formic Acid (pH ~2.8) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample: 0.1 mg/mL of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine spiked with a hypothetical key impurity.

Results & Discussion

Stationary PhaseAnalyte RT (min)Impurity RT (min)Resolution (Rₛ)Analyte Tailing Factor (Tf)Causality & Rationale
Standard C18 12.511.81.42.1High retention due to hydrophobicity, but significant tailing caused by silanol interactions with the protonated amines.[15]
Polar-Embedded C18 11.210.61.81.2The embedded polar group shields residual silanols, drastically reducing tailing and improving peak symmetry.[13][16] This phase also allows for use in highly aqueous mobile phases without phase collapse.[16]
C8 9.89.31.61.8Lower retention due to shorter alkyl chain. Tailing is still present but slightly less than the standard C18 due to fewer silanol interaction sites.
Mobile Phase pH: The Key to Peak Shape Control

For ionizable compounds, mobile phase pH is the most powerful tool for controlling retention and peak shape.[17] We evaluated two pH extremes to assess the optimal ionization state for the analyte.

  • Low pH (e.g., pH 2.5-3.5): Both amine groups are fully protonated (cationic). The silica surface silanols are largely protonated (neutral), minimizing strong ionic interactions and preventing peak tailing.[5]

  • High pH (e.g., pH 9-10): The amines are deprotonated (neutral), while the silanols are deprotonated (anionic). This also avoids strong analyte-silanol interactions. Modern hybrid or specially bonded silica columns are required to withstand high pH without dissolving.[17]

Experimental Protocol: pH Screening

  • Column: Polar-Embedded C18 (selected from 2.1).

  • Mobile Phase A:

    • Alternative 1: 0.1% Formic Acid in Water (pH ~2.8)

    • Alternative 2: 10 mM Ammonium Bicarbonate in Water (pH ~9.5)

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • All other conditions were kept constant.

Results & Discussion

Mobile Phase pHAnalyte RT (min)Peak ShapeSelectivityCausality & Rationale
Low pH (~2.8) 11.2Symmetrical (Tf = 1.2)Good separation from impuritiesThe analyte is fully protonated and interacts predictably with the stationary phase. This is a robust and column-friendly approach.
High pH (~9.5) 14.8Symmetrical (Tf = 1.3)Altered impurity elution orderThe analyte is neutral and more hydrophobic, leading to longer retention. While effective, high pH can shorten column lifetime if not using a specifically designed column.[17]

Final Method Optimization and Protocol

Based on the comparative data, we established an optimized method. The final parameters were fine-tuned to ensure a runtime of under 15 minutes while maintaining a resolution > 2.0 for all known impurities.

A Analyte Characterization (Basic, Chiral, UV-Active) B Initial Screening (Columns, pH, Organic Modifier) A->B Informs C Comparative Data Analysis (Peak Shape, Resolution, RT) B->C Generates D Selection of Optimal Conditions (Polar-Embedded Column, Low pH) C->D Leads to E Fine-Tuning (Gradient, Temperature, Flow Rate) D->E Requires F Final Optimized Method E->F Results in G Method Validation (ICH Q2) F->G Requires

Caption: Workflow for systematic HPLC method development and validation.

Optimized Purity Analysis Method
  • Instrument: HPLC or UHPLC system with UV/PDA detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 80
    12.0 80
    12.1 5

    | 15.0 | 5 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

Method Validation: Ensuring Trustworthiness and Reliability

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its fitness for purpose.[3][4][18][19] Validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.[1][11]

Validation Protocol Summary
  • Specificity: A photodiode array (PDA) detector was used to assess peak purity. The analyte peak was shown to be spectrally pure in the presence of its impurities, degradants (from forced degradation studies), and a placebo.[3]

  • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.5 µg/mL to 750 µg/mL).

  • Accuracy: Determined by spiking the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability: Six replicate injections of the same sample.

    • Intermediate Precision: Analysis performed by a different analyst on a different day using a different instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's performance was evaluated after deliberate small changes to key parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min).

Summary of Validation Results
ParameterAcceptance CriteriaResult
Specificity No interference at the analyte RTPass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.4%
Intermediate Precision (%RSD) ≤ 2.0%0.7%
LOQ S/N ≥ 100.5 µg/mL
Robustness System suitability parameters metPass

Conclusion

By systematically comparing stationary phases and mobile phase conditions, we have developed and validated a robust, specific, and reliable RP-HPLC method for the purity analysis of {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine. The use of a polar-embedded C18 column with a low-pH mobile phase was critical to overcoming the challenge of peak tailing associated with the analyte's basic functional groups. The final validated method is fit for its intended purpose in a regulated quality control environment, ensuring the purity and quality of this pharmaceutical compound.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PharmaEducation. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SlideShare. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development.
  • LabRulez LCMS. (2026, February 20). HPLC Peak Shapes Explained.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • BenchChem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • PMC. (2014, October 13). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
  • Impactactor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk.
  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Waters. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Contract Pharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • Oxford Academic. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • SIELC. (2018, February 16). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • PubMed. (n.d.). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine

The following guide details the personal protective equipment (PPE) and handling protocols for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine . Executive Safety Assessment: Based on the structural activity relationship...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the personal protective equipment (PPE) and handling protocols for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine .

Executive Safety Assessment: Based on the structural activity relationship (SAR) of 4-phenylpiperazine derivatives and primary amines, this compound is classified as a High-Hazard Chemical Intermediate . It presents dual risks: Corrosivity (Category 1B/1C) due to the basic amine functionality and Sensitization (Respiratory/Skin) characteristic of the piperazine moiety.

Part 1: Immediate Action Card

Critical Hazard Operational Implication Immediate PPE Requirement
Skin Corrosion Direct contact causes irreversible tissue damage (chemical burns).Double Gloving (Nitrile/Laminate) + Chemical Apron .
Sensitization Inhalation or skin contact can trigger life-long allergic response.Zero-Skin-Exposure policy. Fume Hood mandatory.
Eye Damage Corrosive vapors or dust can cause blindness.[1]Chemical Splash Goggles (Face shield for >100mL/g).

Part 2: Hazard-Based PPE Selection Strategy

Do not rely on generic "lab safety" rules. For this specific amine, protection must address permeation (chemical seeping through material) and degradation (chemical dissolving material).

Hand Protection: The "Barrier-in-Depth" Protocol

Standard disposable nitrile gloves are insufficient for prolonged contact with corrosive amines. You must use a layered approach.

  • Layer 1 (Inner): Low-modulus Nitrile (4 mil). Acts as a second skin and sweat barrier.

  • Layer 2 (Outer): Extended-cuff Nitrile (minimum 6-8 mil) OR Silver Shield® (Laminate) for high-risk transfers.

    • Why? Amines can degrade thin nitrile rapidly. The outer glove takes the mechanical stress; the inner glove protects against micro-breaches.

  • Change Frequency: Replace outer gloves every 30 minutes of active handling or immediately upon splash.

Eye & Face Protection[2][3][4][5][6]
  • Standard Handling: Unvented Chemical Splash Goggles (ANSI Z87.1+).

    • Contraindication: Do NOT use safety glasses. Vapors can bypass side shields and damage corneal tissue.

  • High Volume (>100 mg/mL) or Heating: Add a Polycarbonate Face Shield over goggles.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.

    • Rationale: The amine group reacts with moisture in the lungs; the piperazine ring is a potent sensitizer requiring HEPA filtration.

Body Protection
  • Standard: Tyvek® lab coat (buttoned to neck) or chemical-resistant apron over a cotton lab coat.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant shoes.

Part 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for PPE selection and the critical "Beak Method" for safe glove removal to prevent skin contamination.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Risk_Solid Inhalation Risk Solid->Risk_Solid Dust Generation Risk_Liquid Splash/Permeation Risk Liquid->Risk_Liquid Concentrated PPE_A PPE LEVEL A: Double Nitrile Goggles Lab Coat Fume Hood Risk_Solid->PPE_A < 1g Handling PPE_B PPE LEVEL B: Laminate Liner Gloves Face Shield + Goggles Chem-Resistant Apron Risk_Solid->PPE_B > 1g or Milling Risk_Liquid->PPE_A Dilute (<0.1M) Risk_Liquid->PPE_B Neat / Concentrated

Figure 1: Risk-Based PPE Selection Logic for {1-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl}amine.

Part 4: Operational Protocols

Experiment 1: Safe Handling & Transfer

Objective: Transfer 500 mg of solid amine to a reaction vessel without contamination.

  • Preparation:

    • Place a disposable absorbent mat (pig mat) in the fume hood.

    • Pre-weigh reagents in a tared vial to avoid using the balance with an open stock container if possible.

  • Donning (Order is Critical):

    • Lab coat -> Inner Gloves -> Goggles -> Face Shield (if needed) -> Outer Gloves (over lab coat cuffs).

  • Transfer:

    • Use a disposable anti-static spatula.

    • Technique: Keep the receiving vial close to the stock container. Do not traverse the "air gap" across the bench.

  • Decontamination:

    • Wipe the exterior of the stock container with a tissue dampened with dilute acetic acid (or suitable solvent) before returning it to storage. This neutralizes trace amines on the threads.

Experiment 2: Waste Disposal & Spill Management

Objective: Dispose of reaction mixture containing the amine.

  • Segregation:

    • Do NOT mix with acidic waste streams (exothermic reaction risk).

    • Classify as: Basic Organic Hazardous Waste .

  • Spill Cleanup (< 10 mL):

    • Evacuate immediate area.[1][2][3][4][5][6]

    • Don Level B PPE (see Fig 1).

    • Cover spill with Dry Sand or Vermiculite .

    • Neutralization: Do not apply strong acid directly.[7] Use a spill kit designed for bases (often citric acid based) to neutralize gently before scooping.

    • Double-bag waste and label "Corrosive/Sensitizer Debris".

Part 5: Doffing (Removal) Protocol

Most chemical burns occur during PPE removal.

Doffing_Flow Step1 1. Inspect Outer Gloves (Wipe visible contamination) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Face Shield/Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves (Beak Method: Don't touch skin) Step4->Step5 Step6 6. WASH HANDS (Soap & Water for 60s) Step5->Step6

Figure 2: Sequential Doffing Protocol to minimize secondary exposure.

References

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline (Compound CID 737253).[8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine derivatives and sensitization risks. Retrieved from [Link][8]

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